molecular formula C10H13NO3 B556760 2-Methoxy-D-Phenylalanine CAS No. 170642-31-6

2-Methoxy-D-Phenylalanine

Cat. No.: B556760
CAS No.: 170642-31-6
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-MRVPVSSYSA-N
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Description

2-Methoxy-D-Phenylalanine is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442716
Record name 2-Methoxy-D-Phenylalanine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170642-31-6
Record name 2-Methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170642-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-D-Phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Role of 2-Methoxy-D-phenylalanine in Peptide Therapeutics: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Peptide Drug Discovery

For decades, the therapeutic landscape has been shaped by the elegant specificity of peptides. However, the inherent limitations of natural peptides, such as enzymatic instability and rapid clearance, have perpetually challenged their clinical translation. The strategic incorporation of unnatural amino acids has emerged as a cornerstone of modern peptide drug design, offering a sophisticated means to overcome these hurdles and unlock novel pharmacological profiles. This technical guide delves into the burgeoning field of peptides containing 2-Methoxy-D-phenylalanine, a unique synthetic amino acid poised to redefine our approach to tackling complex diseases, particularly within the realm of neurological disorders. As we navigate the synthesis, structural implications, and anticipated biological activities of these modified peptides, we invite you, our fellow researchers and drug development professionals, to explore the vast potential of this exciting new frontier.

The Strategic Imperative for 2-Methoxy-D-phenylalanine Incorporation

The rationale for integrating 2-Methoxy-D-phenylalanine into peptide scaffolds is twofold, capitalizing on the distinct advantages conferred by both the D-configuration of the alpha-carbon and the ortho-methoxy substitution on the phenyl ring.

  • Enhanced Proteolytic Resistance: The incorporation of a D-amino acid is a well-established strategy to bolster peptide stability against enzymatic degradation by proteases, which predominantly recognize L-amino acids. This increased resistance translates to a longer in vivo half-life and improved bioavailability, critical attributes for therapeutic efficacy.

  • Modulation of Receptor-Ligand Interactions: The introduction of a methoxy group at the ortho-position of the phenylalanine side chain can profoundly influence a peptide's interaction with its biological target. This modification can alter the conformational preferences of the peptide backbone, introduce new hydrogen bonding opportunities, and modulate the electronic properties of the aromatic ring, thereby fine-tuning receptor affinity and selectivity.

Synthesis and Purification of 2-Methoxy-D-phenylalanine Containing Peptides: A Step-by-Step Protocol

The synthesis of peptides incorporating 2-Methoxy-D-phenylalanine is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3][4]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Selection and Swelling:

    • Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[3]

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin extensively with DMF to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings (Including Fmoc-2-Methoxy-D-phenylalanine-OH):

    • Dissolve the next Fmoc-protected amino acid, including Fmoc-2-Methoxy-D-phenylalanine-OH, in DMF with the chosen coupling agent and base.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Workflow for Peptide Synthesis and Purification```dot

Peptide_Synthesis_Workflow Resin Resin Selection & Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 DMF Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 20% Piperidine/DMF Coupling2 Couple Fmoc-2-Methoxy-D-Phe-OH Deprotection1->Coupling2 Activated Amino Acid Chain_Elongation Repeat Coupling/ Deprotection Cycles Coupling2->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: A streamlined workflow for the in vitro biological characterization of novel peptides.

In Vivo Studies

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety. The choice of animal model will depend on the therapeutic area of interest (e.g., rodent models of neuropathic pain, anxiety, or depression for neurological disorders).

Future Perspectives and Conclusion

The incorporation of 2-Methoxy-D-phenylalanine into peptide scaffolds represents a compelling strategy for the development of novel therapeutics with enhanced stability and unique pharmacological profiles. While the exploration of this specific unnatural amino acid is still in its nascent stages, the foundational principles of peptide chemistry and pharmacology provide a clear roadmap for its investigation. The potential to create potent and selective modulators of neurotransmitter systems positions these peptides as promising candidates for addressing the unmet medical needs in a range of neurological disorders.

This technical guide has provided a comprehensive framework for the synthesis, purification, and biological characterization of 2-Methoxy-D-phenylalanine containing peptides. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further innovation in this exciting and rapidly evolving field. The journey to unlocking the full therapeutic potential of these novel peptides has just begun, and the discoveries that lie ahead are sure to be transformative.

References

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. 2024-05-16. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • United States Patent (19). Googleapis.com. 1996-09-16. [Link]

  • Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]

  • US5093530A - 2,4-dimethoxy-4'-hydroxy-benzophenone.
  • 2-Methoxy-D-Phenylalanine. 楚肽生物科技. [Link]

  • 3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394. PubChem. [Link]

  • Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding. PubMed Central. [Link]

  • US10967042B2 - Peptidomimetic macrocycles.
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central. 2024-10-01. [Link]

  • Advances in D-Amino Acids in Neurological Research. PMC - PubMed Central. [Link]

  • New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. NIH. 2023-03-01. [Link]

  • US9073974B2 - RGD-containing cyclic peptides.
  • Peptide Based Therapy for Neurological Disorders. PubMed. 2021-12-27. [Link]

  • Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity. NIH. [Link]

  • Peptide Agonists and Antagonists with Potential Application in Neurological Disorders. [Link]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Methoxy-Substituted Phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented control over biological systems, moving beyond the confines of the 20 canonical building blocks. This guide focuses on a particularly versatile class of ncAAs: methoxy-substituted phenylalanines. While the initial query centered on the D-isomer, 2-Methoxy-D-phenylalanine, the available scientific literature predominantly explores its L-counterpart and other positional isomers. Consequently, this whitepaper will provide a comprehensive overview of methoxy-substituted phenylalanines as powerful tools in protein engineering, while also addressing the unique potential and current challenges associated with the D-isomers.

The Strategic Advantage of the Methoxy Group in Phenylalanine Analogs

The seemingly simple addition of a methoxy (-OCH3) group to the phenyl ring of phenylalanine introduces a suite of subtle yet powerful physicochemical alterations. These properties can be harnessed by protein engineers to fine-tune protein structure, function, and therapeutic potential.

1.1. Physicochemical and Spectroscopic Properties

The position of the methoxy group (ortho-, meta-, or para-) dictates its influence on the amino acid's properties:

  • Electronic Effects: The methoxy group is an electron-donating group, increasing the electron density of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions.

  • Hydrophobicity and Steric Bulk: The methoxy group increases both the hydrophobicity and the steric bulk of the phenylalanine side chain. This can be used to probe hydrophobic cores of proteins or to modulate binding interfaces.[1]

  • Conformational Constraints: The ortho-methoxy substitution, in particular, can impose significant conformational restrictions on the side chain's rotational freedom (the χ1 and χ2 dihedral angles). This makes it a valuable tool for locking in specific side-chain orientations to stabilize desired protein conformations.

  • Spectroscopic Probes: While not a fluorescent probe itself, the methoxy group can subtly alter the local electronic environment, which can be detected by sensitive spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[2] Computational studies help in predicting and interpreting these spectroscopic shifts.[3][4]

PropertyInfluence of Methoxy SubstitutionApplication in Protein Engineering
Hydrophobicity IncreasedProbing and filling hydrophobic pockets; enhancing protein stability.[1]
Steric Bulk IncreasedModulating protein-protein interaction interfaces; creating defined cavities.
Electronic Nature Electron-donatingTuning cation-π interactions; altering enzymatic activity.
Conformational Angle Restricted (especially ortho-)Stabilizing specific protein conformations; locking bioactive peptide structures.
Spectroscopic Handle Subtle shifts in NMR spectraProbing local protein environment and dynamics.[2]

1.2. Synthesis of Methoxy-Substituted Phenylalanines

The synthesis of enantiomerically pure methoxy-substituted phenylalanines is a critical first step. While various chemical synthesis routes exist, chemoenzymatic methods are often favored for their high stereoselectivity.[5][6] For instance, phenylalanine ammonia lyases (PALs) can be used in the asymmetric hydroamination of substituted cinnamic acids to produce L-phenylalanine derivatives.[7] Engineering these enzymes can even reverse their natural enantioselectivity to produce D-phenylalanines.[7][8]

Genetic Incorporation of Methoxy-Phenylalanine into Proteins

The site-specific incorporation of these analogs into a target protein is achieved through the powerful technology of genetic code expansion.[9][10] This technique hijacks the cell's translational machinery to read a "blank" codon, typically the amber stop codon (UAG), as a signal to insert the desired ncAA.

2.1. The Core Machinery: Orthogonal Synthetase and tRNA

Successful incorporation requires two key components that are "orthogonal" to the host cell's own machinery, meaning they do not cross-react with the endogenous amino acids or tRNAs:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and "charge" the methoxy-phenylalanine analog.

  • An Orthogonal tRNA: This tRNA, often a suppressor tRNA, contains an anticodon (CUA) that recognizes the amber (UAG) codon in the mRNA sequence.

The process begins by transforming the host expression system (typically E. coli) with plasmids encoding the engineered aaRS and the orthogonal tRNA.[2][11]

Workflow for Genetic Code Expansion

GCE_Workflow cluster_host_cell Host Cell (E. coli) p_aaRS Plasmid 1: Orthogonal aaRS Gene aaRS Orthogonal aaRS (Expressed) p_aaRS->aaRS Expression p_tRNA Plasmid 1: Orthogonal tRNA Gene tRNA Orthogonal tRNA(CUA) (Expressed) p_tRNA->tRNA Expression p_Target Plasmid 2: Target Gene with TAG Codon mRNA mRNA (UAG Codon) p_Target->mRNA Transcription ncAA 2-Methoxy- Phenylalanine (in media) ncAA->aaRS charged_tRNA Charged tRNA aaRS->charged_tRNA Charging tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Delivery Protein Target Protein with ncAA Ribosome->Protein Translation mRNA->Ribosome

Caption: Workflow for site-specific incorporation of an ncAA via amber suppression.

2.2. Experimental Protocol: In Vivo Incorporation in E. coli

This protocol outlines the key steps for incorporating a methoxy-phenylalanine analog into a target protein.

I. Preparation and Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:

    • Plasmid 1: Containing the gene for the engineered orthogonal aaRS and tRNA (e.g., a pEVOL or pSUP plasmid).[2]

    • Plasmid 2: Containing the target gene of interest, modified to include an amber (TAG) codon at the desired incorporation site.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

II. Protein Expression:

  • Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume of rich media (e.g., 1 L of Terrific Broth) containing antibiotics.

  • Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

  • Add the 2-methoxy-phenylalanine to a final concentration of 1-2 mM.

  • Induce the expression of the orthogonal synthetase/tRNA system with the appropriate inducer (e.g., L-arabinose).

  • Simultaneously, induce the expression of the target protein with the appropriate inducer (e.g., IPTG).

  • Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

III. Harvest and Verification:

  • Harvest the cells by centrifugation.

  • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verify the successful incorporation of the ncAA using mass spectrometry (electrospray ionization or MALDI-TOF), looking for the expected mass shift.

Applications in Drug Discovery and Protein Science

The unique properties of methoxy-phenylalanine analogs make them valuable for a range of applications.

  • Probing Protein Structure and Dynamics: The incorporation of isotopically labeled p-methoxyphenylalanine (¹³C/¹⁵N) can drastically simplify complex NMR spectra of large proteins, allowing for detailed investigation of active sites, ligand binding, and conformational changes.[2]

  • Engineering Therapeutic Proteins: Introducing ncAAs can enhance the properties of therapeutic proteins. For example, creating more defined and homogeneous antibody-drug conjugates by providing a specific chemical handle for drug attachment, which is an advantage over stochastic conjugation to natural amino acids like lysine.[11]

  • Modulating Biological Interactions: The steric and electronic properties of the methoxy group can be used to disrupt or enhance protein-protein interactions. This is particularly useful in designing peptide-based inhibitors where a specific conformation is key to efficacy.

  • Photo-Crosslinking Studies: While the methoxy group itself is not photoreactive, related analogs like diazirinyl phenylalanine derivatives are used for photoaffinity labeling to identify drug targets.[12] The principles of synthesis and incorporation are often shared.

The Frontier: The Role of 2-Methoxy-D-phenylalanine

While the ribosomal machinery is inherently designed for L-amino acids, the incorporation of D-amino acids is a significant area of research. D-amino acids can confer remarkable resistance to proteolysis, a major hurdle in the development of peptide-based drugs.

Challenges:

  • Ribosomal Incompatibility: The ribosome's active site has a strong stereochemical preference for L-amino acids.

  • Synthetase Engineering: Evolving an aaRS that not only recognizes the desired ncAA but also charges it as a D-isomer onto the tRNA is a substantial challenge.

  • Limited Research: Currently, there is a scarcity of published research specifically detailing the successful genetic incorporation and application of 2-Methoxy-D-phenylalanine.

Future Directions: The development of robust systems for incorporating 2-Methoxy-D-phenylalanine would be a significant breakthrough. It could lead to the creation of highly stable therapeutic peptides with precisely engineered conformations, combining the proteolytic resistance of a D-amino acid with the conformational constraints imposed by the ortho-methoxy group. Research in this area will likely focus on extensive protein engineering of both the aaRS and components of the ribosome itself.[8]

Conclusion

Methoxy-substituted phenylalanines represent a mature and highly effective class of tools for protein engineering. They offer a sophisticated method for probing protein environments, modulating biological activity, and enhancing the therapeutic properties of proteins. While the L-isomers and para-substituted variants are well-established, the true potential of sterically constrained ortho-isomers and proteolytically-resistant D-isomers is still being explored. As the methods for their synthesis and genetic incorporation continue to be refined, these powerful chemical tools will undoubtedly play an increasingly important role in the future of drug discovery and synthetic biology.

References

  • Title: In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC Source: NIH URL: [Link]

  • Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC Source: NIH URL: [Link]

  • Title: CN102234241A - Chemical synthesis method of chiral D-phenylalanine Source: Google Patents URL
  • Title: Synthesis of Methoxy-Substituted Diazirinyl Phenylalanine – A Novel Photoreactive Aspartame Derivative for Functional Analysis of Sweet Receptors | Request PDF Source: ResearchGate URL: [Link]

  • Title: In Young's lab: Creating unnatural amino acids Source: YouTube URL: [Link]

  • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors Source: MDPI URL: [Link]

  • Title: Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins Source: Frontiers URL: [Link]

  • Title: Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 Source: NIH URL: [Link]

  • Title: Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins Source: ResearchGate URL: [Link]

  • Title: Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC Source: NIH URL: [Link]

  • Title: The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine Source: Canadian Science Publishing URL: [Link]

  • Title: Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods Source: ACS Publications URL: [Link]

  • Title: The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study Source: ResearchGate URL: [Link]

  • Title: Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine Source: PubMed URL: [Link]

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Exploring the Conformational Constraints of 2-Methoxy-D-phenylalanine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The rational design of therapeutic agents frequently hinges on controlling the three-dimensional structure of bioactive molecules to enhance their interaction with biological targets. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to pre-organize peptides and peptidomimetics into their bioactive conformations, thereby improving potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of 2-Methoxy-D-phenylalanine, a non-canonical amino acid designed to impose specific steric and electronic constraints on peptide backbones and side-chain orientations. We will dissect the synthesis of this unique building block, detail the primary experimental and computational methodologies for analyzing its conformational landscape—including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling—and discuss the integration of these techniques to inform rational drug design. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the development of next-generation therapeutics.

The Role of Conformational Constraint in Peptide and Drug Design

Peptides represent a promising class of therapeutics due to their high specificity and potency; however, their application is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] The field of medicinal chemistry has increasingly turned to unnatural amino acids (UAAs) to engineer peptides and peptidomimetics with improved drug-like properties.[1][3] By strategically introducing constraints, the conformational freedom of a peptide can be reduced, which can lock it into a specific, biologically active structure.[4][5]

This pre-organization minimizes the entropic penalty upon binding to a target receptor, often leading to a significant increase in binding affinity and biological activity.[5] Furthermore, constrained peptides can exhibit enhanced resistance to proteases, leading to longer circulation lifetimes.[4] 2-Methoxy-D-phenylalanine is a particularly interesting UAA. The D-configuration inherently influences the peptide backbone torsion angles (φ, ψ), while the ortho-methoxy group on the phenyl ring introduces distinct steric and electronic effects that restrict the side-chain's rotational freedom (χ angles). Understanding and harnessing these constraints is pivotal for designing novel therapeutics.

Synthesis of 2-Methoxy-D-phenylalanine

The synthesis of enantiomerically pure non-canonical amino acids is a cornerstone of peptidomimetic chemistry. Asymmetric synthesis is often preferred over methods requiring chiral resolution from a racemic mixture.[6][7] One robust approach involves the asymmetric hydrogenation of a prochiral precursor, such as an acetamidocinnamic acid derivative, using a chiral catalyst.[6]

Protocol 2.1: Asymmetric Synthesis of 2-Methoxy-D-phenylalanine

This protocol outlines a generalized, multi-step chemoenzymatic cascade process for producing D-phenylalanine derivatives.[8]

Step 1: Precursor Synthesis

  • Begin with commercially available 2-methoxybenzaldehyde.

  • Perform an Erlenmeyer-Plöchl reaction with N-acetylglycine and acetic anhydride in the presence of a weak base (e.g., sodium acetate) to form the azlactone intermediate.

  • Hydrolyze the azlactone under mild basic conditions to yield (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid.

Step 2: Asymmetric Hydrogenation

  • Dissolve the acrylic acid derivative in a suitable solvent, such as methanol.

  • Add a chiral rhodium-based catalyst, for example, a complex with a chiral diphosphine ligand like (R,R)-DIPAMP.

  • Pressurize the reaction vessel with hydrogen gas (H₂) to approximately 1 MPa.[6]

  • Maintain the reaction at a controlled temperature (e.g., 30°C) for several hours until completion, monitoring by TLC or HPLC.[6] This step yields N-acetyl-2-methoxy-D-phenylalanine.

Step 3: Deprotection

  • Hydrolyze the N-acetyl group using acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl protecting group.

  • Neutralize the reaction mixture and purify the final product, 2-Methoxy-D-phenylalanine, using recrystallization or column chromatography.

Step 4: Purity and Identity Confirmation

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (e.e.) using chiral HPLC.

cluster_synthesis Synthesis of 2-Methoxy-D-phenylalanine Start 2-Methoxybenzaldehyde Step1 Erlenmeyer-Plöchl Reaction (N-acetylglycine, Ac₂O) Start->Step1 Reagents Intermediate1 (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid Step1->Intermediate1 Step2 Asymmetric Hydrogenation (Chiral Rh Catalyst, H₂) Intermediate1->Step2 Substrate Intermediate2 N-acetyl-2-methoxy-D-phenylalanine Step2->Intermediate2 Step3 Acid Hydrolysis (Deprotection) Intermediate2->Step3 End 2-Methoxy-D-phenylalanine Step3->End

Caption: Synthetic pathway for 2-Methoxy-D-phenylalanine.

Probing the Conformational Landscape: Experimental Techniques

A multi-faceted approach combining solution-state, solid-state, and computational methods is required to fully characterize the conformational preferences of 2-Methoxy-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for studying the conformation of molecules in solution.[9] For peptides, two-dimensional (2D) NMR experiments, particularly those that measure the Nuclear Overhauser Effect (NOE), are invaluable for determining the proximity of protons in space, which in turn defines the molecular fold.

The ortho-methoxy group on the phenyl ring serves as a unique probe. Its protons will exhibit characteristic chemical shifts and will have NOE correlations with nearby protons on both the aromatic ring and potentially the peptide backbone, providing critical distance restraints that define the side chain's orientation (χ angles).[10][11]

Protocol 3.1: 2D NMR Conformational Analysis

Step 1: Sample Preparation

  • Synthesize a short peptide containing 2-Methoxy-D-phenylalanine.

  • Dissolve the purified peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10). The choice of solvent can influence conformation and should be considered carefully.

  • Add a chemical shift reference standard (e.g., DSS or TMS).

Step 2: Data Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to confirm sample integrity and assess signal dispersion.[12][13]

  • Perform 2D TOCSY (Total Correlation Spectroscopy) experiments to assign all proton spin systems within each amino acid residue.

  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra with varying mixing times (e.g., 100-400 ms). These experiments detect through-space correlations between protons that are typically <5 Å apart.

Step 3: Data Processing and Analysis

  • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign all cross-peaks in the TOCSY and NOESY/ROESY spectra.

  • Integrate the volumes of the NOE cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons.

  • Calibrate the NOE intensities to known distances (e.g., geminal protons or sequential aromatic protons) to generate a set of distance restraints.

  • Pay special attention to NOEs between the methoxy protons and the Hα, Hβ, and backbone NH protons, as these directly report on the side-chain and backbone conformation.

cluster_nmr NMR Conformational Analysis Workflow SamplePrep Peptide Synthesis & Sample Preparation Acquisition NMR Data Acquisition (1D, TOCSY, NOESY/ROESY) SamplePrep->Acquisition Processing Data Processing & Peak Assignment Acquisition->Processing Analysis NOE Integration & Distance Restraint Generation Processing->Analysis Modeling Structure Calculation (e.g., using XPLOR-NIH) Analysis->Modeling Distance Restraints Result Ensemble of Solution Structures Modeling->Result

Caption: Experimental workflow for NMR conformational analysis.

X-ray Crystallography

While NMR provides information about the dynamic conformation in solution, X-ray crystallography offers a high-resolution snapshot of the molecule in its solid, crystalline state.[14][15] This technique is instrumental for unambiguously determining bond lengths, angles, and the precise orientation of all atoms, providing the gold standard for structural validation. The methoxy group may participate in crystal packing interactions, potentially influencing the observed conformation.[16]

Protocol 3.2: Peptide Crystallography

Step 1: Crystallization Screening

  • Prepare a highly pure (>98%) sample of the peptide containing 2-Methoxy-D-phenylalanine.

  • Dissolve the peptide to a high concentration (5-20 mg/mL) in a suitable buffer.

  • Use commercially available crystallization screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different conditions (precipitants, salts, pH) simultaneously.[17] The hanging drop or sitting drop vapor diffusion method is most common.

  • Incubate the crystallization plates at a stable temperature and monitor regularly for crystal growth over days to weeks.

Step 2: Crystal Harvesting and Data Collection

  • Once suitable crystals have grown, carefully harvest them using a cryo-loop.

  • Flash-cool the crystal in liquid nitrogen, often after soaking it in a cryoprotectant solution to prevent ice formation.

  • Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

  • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

Step 3: Structure Determination and Refinement

  • Process the diffraction data to obtain a list of reflection intensities.

  • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

  • Build an initial atomic model into the resulting electron density map using software like Coot.

  • Refine the model against the experimental data using programs like Phenix or Refmac5, iteratively improving the fit of the model to the data until convergence.

  • Validate the final structure using tools like MolProbity to check for geometric correctness and deposit it in the Protein Data Bank (PDB).[14]

cluster_xray X-ray Crystallography Workflow Purification Peptide Synthesis & High-Purity Purification Screening Crystallization Screening (Vapor Diffusion) Purification->Screening Harvesting Crystal Harvesting & Cryo-Cooling Screening->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Solving Phase Determination & Electron Density Map DataCollection->Solving Refinement Model Building & Structure Refinement Solving->Refinement Result High-Resolution Crystal Structure Refinement->Result

Caption: Experimental workflow for X-ray crystallography.

Computational Modeling of Conformational Preferences

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape of a molecule.[18][19] For 2-Methoxy-D-phenylalanine, modeling can predict how the steric bulk and electronic properties of the ortho-methoxy group restrict the rotation around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) bonds.

Protocol 4.1: Computational Conformational Search

Step 1: Initial Structure Generation

  • Build the N-acetyl-N'-methylamide derivative of 2-Methoxy-D-phenylalanine in silico using molecular modeling software (e.g., Maestro, MOE). This "capped" residue is a standard model for studying intrinsic conformational preferences.[18]

Step 2: Conformational Search

  • Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., AMBER, OPLS).[18] This involves rotating all rotatable bonds (φ, ψ, χ₁, χ₂) and calculating the potential energy of each resulting conformer.

  • Identify all low-energy minima on the potential energy surface.

Step 3: High-Level Energy Calculations

  • Take the unique low-energy conformers identified in the previous step and perform higher-level quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to obtain more accurate relative energies.[19]

  • Implicit solvation models (e.g., SMD, PCM) can be used to simulate the effects of a solvent environment.[19]

Step 4: Analysis

  • Analyze the results by plotting the relative energies of the conformers as a function of their dihedral angles (e.g., a Ramachandran-style plot for φ/ψ or a χ₁/χ₂ plot).

  • This analysis will reveal the most stable conformations and the energy barriers between them, quantifying the degree of conformational restriction imposed by the 2-methoxy group.

cluster_comp Computational Modeling Workflow Build In Silico Model Building (Capped Residue) Search Conformational Search (Molecular Mechanics) Build->Search QM Refinement with Quantum Mechanics (DFT Calculations) Search->QM Low-energy conformers Analysis Energy Landscape Analysis (Dihedral Plots) QM->Analysis Result Predicted Conformational Preferences Analysis->Result

Caption: Workflow for computational conformational analysis.

Integrated Analysis and Application in Drug Design

The true power of this multi-pronged approach lies in the synthesis of all available data. The NMR-derived distance restraints, the high-resolution crystal structure, and the computed energy landscape should converge to create a comprehensive and self-validating model of the conformational behavior of 2-Methoxy-D-phenylalanine.

For example, the preferred χ₁ angle observed in the crystal structure should correspond to a low-energy region in the computational model. Similarly, the ensemble of solution structures from NMR should reflect the flexibility and dominant states predicted by the computational search.

Table 1: Summary of Conformational Parameters for 2-Methoxy-D-phenylalanine

ParameterNMR (Dominant in Solution)X-ray Crystallography (Solid State)Computational (Predicted Lowest Energy)
φ (phi) ~ +60° to +90° (Expected for D-amino acid)To be determined experimentallyTo be determined computationally
ψ (psi) ~ -60° to -120° or +120° to +180°To be determined experimentallyTo be determined computationally
χ₁ (chi1) Restricted (e.g., gauche(-) or trans)To be determined experimentallyTo be determined computationally
χ₂ (chi2) Restricted due to ortho-substituentTo be determined experimentallyTo be determined computationally

In a drug design context, this knowledge is invaluable. If a lead peptide requires a specific turn structure for activity, incorporating 2-Methoxy-D-phenylalanine at a key position could stabilize that turn. The constrained side chain can be used to optimize interactions within a binding pocket, potentially avoiding steric clashes or forming favorable contacts, thus enhancing both potency and selectivity.

Conclusion and Future Outlook

2-Methoxy-D-phenylalanine represents a sophisticated tool for medicinal chemists, offering a means to enforce specific local and global conformational constraints within peptides and peptidomimetics. By employing a rigorous combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can fully characterize the structural landscape of this non-canonical amino acid. This detailed understanding enables its rational incorporation into therapeutic candidates to enhance their pharmacological profiles. Future work will likely see this and similar constrained amino acids used in the design of more complex architectures like stapled peptides and macrocycles, further pushing the boundaries of peptide-based drug discovery.

References

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  • Google Patents. (2011). Chemical synthesis method of chiral D-phenylalanine. Google Patents.
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  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. Available at: [Link]

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  • Coutts, R. T., & Malicky, J. L. (1974). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Science Publishing. Available at: [Link]

  • Shao, X., et al. (2007). Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. PubMed. Available at: [Link]

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  • Srikrishnan, T., et al. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate. PubMed. Available at: [Link]

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Sources

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Significance of 2-Methoxy-L-phenylalanine in Research and Drug Development

2-Methoxy-L-phenylalanine is a non-canonical amino acid that has garnered interest in various fields of chemical and biological research. As a derivative of the essential amino acid L-phenylalanine, its unique structural modification—the presence of a methoxy group at the ortho position of the phenyl ring—imparts distinct chemical and physical properties. These characteristics make it a valuable tool for researchers. In drug development, the incorporation of unnatural amino acids like 2-Methoxy-L-phenylalanine can lead to peptides and proteins with enhanced stability, modified biological activity, and novel functionalities. Its structural rigidity and altered electronic properties can influence molecular interactions, making it a key component in the design of peptidomimetics and other therapeutic agents.

Overview of Spectroscopic Techniques for Characterization

The precise characterization of 2-Methoxy-L-phenylalanine is paramount for its effective application. A suite of spectroscopic techniques is employed to elucidate its structure, purity, and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, confirming the compound's identity. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic ring, while chiroptical methods like Circular Dichroism (CD) are essential for confirming the stereochemistry and studying conformational changes.

Purpose and Scope of this Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-L-phenylalanine. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The guide will delve into the details of various spectroscopic techniques, presenting data in a clear and accessible format, and explaining the causality behind experimental choices. By offering a "spectroscopic fingerprint" of 2-Methoxy-L-phenylalanine, this document aims to facilitate its use in research and development, ensuring scientific integrity and fostering innovation.

Molecular Structure and its Influence on Spectroscopic Properties

Chemical Structure of 2-Methoxy-L-phenylalanine

The molecular structure of 2-Methoxy-L-phenylalanine is foundational to understanding its spectroscopic behavior. Its IUPAC name is (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid.[1] The molecule consists of a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a benzyl group substituted with a methoxy group at the ortho position.

Key Functional Groups and their Expected Spectroscopic Signatures

The distinct functional groups in 2-Methoxy-L-phenylalanine each contribute characteristic signals in different spectroscopic analyses:

  • Amino Group (-NH₂): In IR spectroscopy, this group exhibits characteristic stretching and bending vibrations. In NMR, the protons of the amino group can be observed, although their chemical shift is often solvent-dependent.

  • Carboxylic Acid Group (-COOH): This group shows a strong carbonyl (C=O) stretch and a broad O-H stretch in the IR spectrum. The acidic proton is often observable in ¹H NMR.

  • Aromatic Ring (Phenyl Group): The substituted benzene ring gives rise to signals in the aromatic region of the ¹H and ¹³C NMR spectra. It is also responsible for the characteristic absorption in the UV-Vis spectrum due to π-π* electronic transitions.[2][3][4][5][6]

  • Methoxy Group (-OCH₃): This group will show a sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum. Its presence influences the electronic environment of the aromatic ring.

The Inductive and Resonance Effects of the Methoxy Group

The methoxy group is an electron-donating group. It exerts a -I (negative inductive) effect due to the higher electronegativity of the oxygen atom, and a +R (positive resonance) effect due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. The +R effect generally dominates, leading to an increase in electron density in the aromatic ring, particularly at the ortho and para positions. This alteration of the electronic landscape of the phenyl ring significantly impacts the chemical shifts in NMR spectra and the energy of electronic transitions observed in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules like 2-Methoxy-L-phenylalanine. It provides detailed information about the chemical environment of each nucleus.

Fundamentals of NMR for Amino Acid Analysis

For amino acids, NMR is used to determine the primary structure and can also provide insights into the three-dimensional structure and dynamics.[7][8][9] Key parameters include the chemical shift (δ), which indicates the electronic environment of a nucleus, and the coupling constant (J), which provides information about the connectivity of atoms. For unnatural amino acids, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment of all proton and carbon signals.[7]

¹H NMR Spectroscopy

3.2.1 Experimental Protocol

A general protocol for acquiring a ¹H NMR spectrum of an amino acid derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[10] The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[11]

  • Data Acquisition: Acquire the spectrum at a constant temperature. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2.2 Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for 2-Methoxy-L-phenylalanine.

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~7.2-7.4mAromatic protons
~6.8-7.0mAromatic protons
~4.0-4.2ddH-α (α-proton)
~3.8s-OCH₃ (methoxy protons)
~3.0-3.2mH-β (β-protons)
Exchangeablebr s-NH₂ and -COOH protons
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.3 Annotated Spectrum Analysis

The aromatic region of the spectrum is expected to be complex due to the ortho-substitution pattern. The methoxy group will appear as a sharp singlet. The α-proton will be a doublet of doublets due to coupling with the two non-equivalent β-protons. The β-protons will appear as a multiplet.

¹³C NMR Spectroscopy

3.3.1 Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[11]

3.3.2 Spectral Data and Interpretation

The table below shows the expected ¹³C NMR chemical shifts.

Chemical Shift (δ) ppmTentative Assignment
~170-175C=O (carboxyl carbon)
~157Aromatic C-O
~110-130Aromatic carbons
~55-OCH₃ (methoxy carbon)
~55C-α
~35C-β
Note: Chemical shifts are approximate.

Mass Spectrometry (MS)

MS is a key analytical technique for determining the molecular weight and confirming the elemental composition of 2-Methoxy-L-phenylalanine.

Principles of Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, as it minimizes fragmentation and allows for the observation of the molecular ion.[12][13][14]

Electrospray Ionization (ESI-MS)

4.2.1 Experimental Workflow

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in suitable solvent Dilution Dilute to appropriate concentration Sample->Dilution Infusion Infuse into ESI source Dilution->Infusion Ionization Electrospray Ionization Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., QTOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Determine m/z of molecular ion and fragments Spectrum->Analysis

Caption: Experimental workflow for ESI-MS analysis.

4.2.2 Analysis of the Mass Spectrum

The expected monoisotopic mass of 2-Methoxy-L-phenylalanine (C₁₀H₁₃NO₃) is 195.0895 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 196.0968.[15]

m/zCorresponding Fragment
196.0968[M+H]⁺
179.0699[M+H - NH₃]⁺
151.0753[M+H - COOH]⁺
121.0648[C₈H₉O]⁺ (tropylium-like ion)
Note: Fragmentation patterns can vary with instrument conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present.

Theoretical Basis of IR and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

Infrared (IR) Spectroscopy

5.2.1 Sample Preparation and Data Acquisition

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.[10] A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

5.2.2 Interpretation of the IR Spectrum

The IR spectrum of 2-Methoxy-L-phenylalanine will display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2400 (broad)O-H stretchCarboxylic acid
3200-3000N-H stretchAmino group
~3000C-H stretchAromatic and aliphatic
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100C-O stretchCarboxylic acid
Note: Peak positions are approximate.

The presence of the methoxy group is confirmed by the C-O stretching vibration of the aryl ether. The overall spectrum is a composite of the vibrations of all functional groups.[16][17][18][19][20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules, particularly those with chromophores like the aromatic ring in 2-Methoxy-L-phenylalanine.

Electronic Transitions in Aromatic Amino Acids

Aromatic amino acids absorb UV light due to π-π* transitions in their aromatic side chains.[2][3][5][6][22][23] Phenylalanine typically exhibits a maximum absorption (λmax) around 257 nm.[24][25]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or buffer) at a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a quartz cuvette.[2] A blank spectrum of the solvent should be recorded and subtracted.

Analysis of the UV-Vis Spectrum

The methoxy group on the phenyl ring is expected to cause a slight red shift (bathochromic shift) in the λmax compared to unsubstituted phenylalanine, due to its electron-donating nature.

ParameterExpected Value
λmax~260-275 nm
Molar Absorptivity (ε)Dependent on concentration

Chiroptical Spectroscopy: Circular Dichroism (CD)

CD spectroscopy is a powerful technique for studying chiral molecules and is particularly useful for confirming the stereochemistry of amino acids.

Probing the Stereochemistry of 2-Methoxy-L-phenylalanine

CD measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a characteristic CD spectrum. For L-amino acids, the spectrum will be the mirror image of the corresponding D-amino acid.[26][27]

Interpreting CD Spectra for Secondary Structure and Conformation

The CD spectrum of 2-Methoxy-L-phenylalanine will show signals corresponding to the electronic transitions of the chromophores in a chiral environment. The sign and magnitude of the CD signals are sensitive to the conformation of the molecule.[28][29][30]

Summary of Spectroscopic Data

This table provides a consolidated summary of the key spectroscopic data for 2-Methoxy-L-phenylalanine.

Spectroscopic TechniqueKey ParameterExpected Value/Observation
¹H NMRChemical Shifts (δ)Aromatic: ~6.8-7.4 ppm; H-α: ~4.0-4.2 ppm; -OCH₃: ~3.8 ppm; H-β: ~3.0-3.2 ppm
¹³C NMRChemical Shifts (δ)C=O: ~170-175 ppm; Aromatic: ~110-157 ppm; -OCH₃: ~55 ppm; C-α: ~55 ppm; C-β: ~35 ppm
ESI-MS[M+H]⁺m/z ~196.0968
IRWavenumbers (cm⁻¹)C=O: ~1700; Aromatic C=C: ~1600, ~1475; Aryl ether C-O: ~1250
UV-Visλmax~260-275 nm
CDCharacteristic spectrum for an L-amino acid

Conclusion: A Spectroscopic Fingerprint of 2-Methoxy-L-phenylalanine

The comprehensive spectroscopic data presented in this guide serves as a detailed "fingerprint" for 2-Methoxy-L-phenylalanine. The combination of NMR, MS, IR, UV-Vis, and CD spectroscopy provides a robust and self-validating system for the identification and characterization of this important non-canonical amino acid. By understanding the causal relationships between the molecular structure and the spectroscopic outputs, researchers and drug development professionals can confidently utilize 2-Methoxy-L-phenylalanine in their work, ensuring the highest standards of scientific integrity and paving the way for new discoveries and therapeutic innovations.

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  • Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+ - ResearchGate. (n.d.).
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  • Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase - Fritz Haber Institute. (n.d.).
  • 4.5: Ultraviolet and visible spectroscopy - Chemistry LibreTexts. (2022, December 27).
  • UV‐vis spectra comparison L‐Phenylalanine and L‐Phenylalanine hydrogel. | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols for Solid-Phase Peptide Synthesis Using Fmoc-2-methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful and widely adopted strategy in drug discovery and chemical biology.[1] These non-proteinogenic building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability, increased potency, constrained conformations, and novel functionalities.[1] Fmoc-2-methoxy-D-phenylalanine is one such valuable derivative. The D-configuration provides resistance to enzymatic degradation by proteases, while the ortho-methoxy group on the phenyl ring introduces unique steric and electronic properties that can modulate peptide structure and binding interactions.

This technical guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful incorporation of Fmoc-2-methoxy-D-phenylalanine into a target peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles: Navigating the Challenges of a Sterically Hindered Residue

The foundational workflow of Fmoc-SPPS is a cyclical process involving the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] The cycle consists of N-terminal Fmoc deprotection, amino acid activation and coupling, and thorough washing steps.

The primary challenge when incorporating Fmoc-2-methoxy-D-phenylalanine lies in its steric bulk. The methoxy group at the ortho position of the phenyl ring sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to slow or incomplete coupling reactions, resulting in the formation of deletion sequences and significantly reducing the overall yield of the desired full-length peptide.[3]

To overcome this challenge, a strategic selection of coupling reagents and optimized reaction conditions are paramount. Standard coupling reagents may prove insufficient, necessitating the use of more potent activators to ensure the reaction proceeds to completion.[4]

Experimental Workflow & Decision Logic

The following diagrams illustrate the core cyclical workflow of Fmoc-SPPS and the critical decision points when incorporating a sterically hindered residue like Fmoc-2-methoxy-D-phenylalanine.

SPPS_Workflow Resin 1. Start with N-terminally deprotected peptide-resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-2-methoxy-D-Phe, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser 6. Kaiser Test (Monitor for free amines) Wash2->Kaiser Kaiser->Coupling Positive (Blue beads) -> Perform Double Coupling Cycle Repeat Cycle for Next Amino Acid Kaiser->Cycle Negative (Yellow beads) Cycle->Deprotection Cleavage Final Cleavage & Deprotection Cycle->Cleavage After Final AA Decision_Logic Start Incorporating Fmoc-2-methoxy-D-Phe Check_Hindrance Is the amino acid sterically hindered? Start->Check_Hindrance Standard_Protocol Use Standard Coupling: e.g., HBTU or DIC/Oxyma Check_Hindrance->Standard_Protocol No Optimized_Protocol Use Optimized Protocol Check_Hindrance->Optimized_Protocol Yes (ortho-substitution) Potent_Reagent Select Potent Coupling Reagent: HATU, HCTU, or PyBOP Optimized_Protocol->Potent_Reagent Extend_Time Extend Coupling Time (e.g., 2-4 hours) Potent_Reagent->Extend_Time Double_Couple Consider Double Coupling if Kaiser test is positive Extend_Time->Double_Couple Elevate_Temp Consider Elevated Temperature (e.g., 40°C) with caution Double_Couple->Elevate_Temp

Caption: Decision logic for optimizing the coupling of sterically hindered amino acids.

Detailed Experimental Protocol

This protocol details the manual synthesis of a model tripeptide (e.g., H-Ala-Phe(2-OMe-D)-Gly-NH2) on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents
  • Resin: Rink Amide AM Resin (0.1 mmol scale, loading ~0.5 mmol/g)

  • Amino Acids: Fmoc-Gly-OH, Fmoc-2-methoxy-D-phenylalanine, Fmoc-Ala-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [5]* Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) [6]* Precipitation Solvent: Cold Diethyl Ether

  • Kaiser Test Kit

Protocol Steps

1. Resin Preparation and First Amino Acid (Glycine) Coupling

  • a. Place ~200 mg of Rink Amide resin in a reaction vessel.

  • b. Swell the resin in DMF for 30-60 minutes, then drain the solvent.

  • c. Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, and drain. Add a fresh portion of 20% piperidine/DMF, agitate for 15 minutes, then drain.

  • d. Wash the resin thoroughly with DMF (5 x 1 min).

  • e. Coupling (Fmoc-Gly-OH): In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

  • f. Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling (beads should be yellow).

2. Incorporation of Fmoc-2-methoxy-D-phenylalanine (The Critical Step)

  • a. Fmoc Deprotection: Perform the deprotection as described in step 1c.

  • b. Wash the resin thoroughly with DMF (5 x 1 min). Confirm deprotection with a positive Kaiser test (beads turn blue).

  • c. Optimized Coupling (Fmoc-2-methoxy-D-phenylalanine):

    • In a separate vial, dissolve Fmoc-2-methoxy-D-phenylalanine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 to 4 hours . The extended time is crucial to overcome the steric hindrance. [4]* d. Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (yellow beads), the coupling is complete. Proceed to wash the resin thoroughly with DMF (5x).

    • If the test is positive (blue beads), it indicates incomplete coupling. Drain the reaction solution, wash once with DMF, and perform a "double coupling" by repeating step 2c with a fresh solution of activated amino acid. [4]* e. Once a negative Kaiser test is achieved, wash the resin with DMF (3x) and DCM (3x).

3. Incorporation of the Final Amino Acid (Alanine)

  • a. Repeat the deprotection (step 1c) and washing (step 1d) cycles.

  • b. Couple Fmoc-Ala-OH using the standard coupling protocol (step 1e).

  • c. After coupling, perform a final Fmoc deprotection (step 1c) and wash the resin with DMF (5x), followed by DCM (3x), and finally Methanol (3x).

  • d. Dry the peptide-resin under vacuum for at least 1 hour.

4. Cleavage and Deprotection

  • a. Add the pre-prepared, cold Cleavage Cocktail K (~5 mL) to the dried peptide-resin. [6]* b. Agitate the mixture at room temperature for 2-3 hours.

  • c. Filter the resin and collect the TFA solution containing the cleaved peptide.

  • d. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

  • e. Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • f. Wash the peptide pellet with cold diethyl ether two more times.

  • g. After the final wash, dry the peptide pellet under a stream of nitrogen and then under vacuum to remove residual ether.

Data Presentation: Analysis and Characterization

The purity and identity of the synthesized peptide must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight.

Table 1: Analytical Characterization of H-Ala-Phe(2-OMe-D)-Gly-NH2

ParameterMethodExpected ResultPurpose
Purity Assessment Analytical RP-HPLC>95% (after purification)To separate the target peptide from impurities and quantify its purity. [7]
Identity Confirmation ESI-Mass SpectrometryTheoretical [M+H]⁺: 393.20 DaTo verify that the correct peptide was synthesized by matching the observed mass to the theoretical mass. [7]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for SPPS with Fmoc-2-methoxy-D-phenylalanine

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance; Inefficient activation.Perform a double coupling with fresh reagents. [4]Extend the coupling time to 4-6 hours. Consider carefully increasing the temperature to 40°C. Ensure your coupling reagent (HATU) is fresh and active.
Low final peptide yield Cumulative effect of incomplete couplings; Premature chain termination.Ensure a negative Kaiser test after every coupling step. Use high-quality, anhydrous solvents and reagents.
Extra peaks in HPLC/MS Deletion sequences from incomplete coupling; Side reactions during cleavage.Optimize the coupling protocol for the hindered residue. Ensure the correct cleavage cocktail and scavengers are used for the entire sequence.

Conclusion

The successful solid-phase synthesis of peptides containing sterically demanding residues like Fmoc-2-methoxy-D-phenylalanine is highly achievable with strategic protocol adjustments. The key to success is anticipating the challenge of steric hindrance and proactively employing highly efficient coupling reagents, such as HATU, in conjunction with extended reaction times and diligent in-process monitoring via the Kaiser test. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this and other unnatural amino acids, thereby expanding the possibilities for creating novel and effective peptide-based therapeutics.

References

  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Available at: [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). GenScript. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Product Focus: Reagents for peptide synthesis Novabiochem®. (n.d.). Merck Millipore. Available at: [Link]

  • A cleavage cocktail for methionine-containing peptides. (1994). PubMed. Available at: [Link]

  • Chirality Effects in Peptide Assembly Structures. (2021). Frontiers. Available at: [Link]

Sources

protocol for coupling Fmoc-2-methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Efficient Solid-Phase Coupling of Fmoc-2-methoxy-D-phenylalanine

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic and research peptide development. Fmoc-2-methoxy-D-phenylalanine is one such derivative, offering unique conformational constraints and potential for enhanced biological activity. However, the presence of a methoxy group at the ortho position of the phenyl ring introduces significant steric hindrance, rendering standard solid-phase peptide synthesis (SPPS) coupling protocols inefficient. This application note provides a detailed, evidence-based protocol for the successful and high-fidelity coupling of Fmoc-2-methoxy-D-phenylalanine, addressing the challenges posed by its sterically demanding nature. We will delve into the rationale behind the selection of potent coupling reagents, optimized reaction conditions, and robust monitoring techniques to ensure maximal yield and purity.

Introduction: The Challenge of Sterically Hindered Residues

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a robust and widely adopted methodology.[1][2] The core principle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. While routine for most proteinogenic amino acids, the introduction of sterically hindered residues like Fmoc-2-methoxy-D-phenylalanine presents a significant kinetic barrier to the formation of the amide bond.

The methoxy group in the ortho (2-position) of the phenylalanine side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin. This can lead to several undesirable outcomes:

  • Incomplete Coupling: The reaction may not proceed to completion within standard timeframes, resulting in deletion sequences where the intended amino acid is missing.

  • Low Yields: A significant portion of the peptide chains may remain unreacted, lowering the overall yield of the target peptide.

  • Side Reactions: To force the reaction, harsher conditions might be employed, which can increase the risk of side reactions such as racemization.

Therefore, a specialized protocol that enhances the rate and efficiency of the coupling reaction is essential. This guide outlines such a protocol, focusing on the use of advanced coupling reagents and optimized conditions.

Selecting the Appropriate Coupling Reagent

Standard carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, often provide insufficient activation to overcome the steric barrier of Fmoc-2-methoxy-D-phenylalanine.[3] For such demanding couplings, more potent phosphonium or aminium/uronium salt-based reagents are required. These reagents rapidly form highly reactive activated esters that can overcome the steric hindrance.

Coupling ReagentReagent TypeKey Advantages for Hindered CouplingConsiderations
HATU Aminium/Uronium SaltForms highly reactive OAt-esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.Higher cost. Can cause guanidinylation of the free N-terminal amine if pre-activation times are too long or excess base is used.
HCTU Aminium/Uronium SaltForms O-6-ClBt esters, which are more reactive than OBt esters. Generally provides very fast coupling kinetics.Similar cost and side reaction profile to HATU.
PyBOP Phosphonium SaltGenerates reactive OBt esters. Does not cause guanidinylation side reactions.Solutions in DMF have moderate stability. Slower than HATU/HCTU for extremely difficult couplings.
COMU Aminium/Uronium SaltBased on the OxymaPure® leaving group, which is highly reactive and has a lower propensity for racemization.Limited solution stability.

Recommendation: For Fmoc-2-methoxy-D-phenylalanine, HATU is the recommended primary choice due to its superior reactivity in hindered couplings.[4]

Optimized Coupling Workflow

The following workflow describes the key steps for incorporating Fmoc-2-methoxy-D-phenylalanine into a peptide sequence during manual Fmoc-SPPS.

Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_post Post-Coupling cluster_troubleshoot Troubleshooting Resin_Swell 1. Resin Swelling (DMF, 30-60 min) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. Extensive Washing (DMF) Fmoc_Deprotect->Wash_1 Pre_Activate 4. Pre-activation (Fmoc-AA, HATU, Base in DMF) Wash_1->Pre_Activate Coupling 5. Coupling Reaction (Add activated mix to resin) Pre_Activate->Coupling Monitor 6. Monitor Completion (Kaiser Test) Coupling->Monitor Wash_2 7. Washing (DMF, DCM) Monitor->Wash_2 Negative (Yellow) Double_Couple Recouple (Repeat steps 4 & 5) Monitor->Double_Couple Positive (Blue) Next_Cycle 8. Proceed to Next Cycle Wash_2->Next_Cycle Double_Couple->Coupling Re-introduce

Caption: Optimized workflow for coupling sterically hindered amino acids.

Detailed Experimental Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a standard polystyrene resin (e.g., Rink Amide, Wang). Adjust volumes accordingly based on resin loading and reactor size.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-2-methoxy-D-phenylalanine (MW: 417.5 g/mol )[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit

Protocol Steps:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test).[6]

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Amino Acid Activation (in a separate vessel):

    • Dissolve Fmoc-2-methoxy-D-phenylalanine (4 eq., 0.4 mmol, 167 mg) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (8 eq., 0.8 mmol). Note: For residues particularly prone to racemization, substituting DIPEA with a weaker base like 2,4,6-collidine is recommended.[7]

    • Allow the solution to pre-activate for 1-3 minutes. Do not exceed 5 minutes to minimize the risk of side reactions.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours . For difficult sequences, extending this time to 4 hours or overnight may be beneficial.[6]

  • Monitoring Reaction Completion:

    • Take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test .[7]

      • Negative Result (beads remain yellow/colorless): The coupling is complete. Proceed to Step 5.

      • Positive Result (beads turn dark blue): The coupling is incomplete. Proceed to the Troubleshooting section (Section 5).

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (2 x 1 min) to prepare for the next cycle of deprotection.

Troubleshooting Guide

A positive Kaiser test after the initial coupling attempt is common with sterically hindered residues and indicates the presence of unreacted primary amines. The following steps should be taken.

ProblemPotential CauseRecommended Solution
Positive Kaiser Test (Blue Beads)Incomplete coupling due to severe steric hindrance or peptide aggregation.Perform a Double Coupling: 1. Drain the initial coupling solution. 2. Wash the resin with DMF (3x). 3. Prepare a fresh solution of activated Fmoc-2-methoxy-D-phenylalanine as described in Step 2. 4. Add it to the resin and couple for another 1-2 hours. 5. Re-test with the Kaiser test.[6]
Positive Kaiser Test Persists after Double CouplingThe peptide sequence is aggregating, preventing access to the reactive site.Option A (Temperature): Carefully increase the reaction temperature to 40-50°C during the second coupling. Caution: This can increase the risk of racemization and should be used judiciously.[6] Option B (Capping): If a small amount of unreacted sites remain, cap them with a solution of 10% Acetic Anhydride and 2% DIPEA in DMF for 30 minutes to prevent the formation of deletion peptides.

Conclusion

The successful incorporation of Fmoc-2-methoxy-D-phenylalanine is readily achievable but requires a departure from standard SPPS protocols. The key to success lies in recognizing the challenge of steric hindrance and proactively employing highly potent coupling reagents, such as HATU, in conjunction with extended reaction times and diligent monitoring. By following the optimized protocol and troubleshooting steps outlined in this guide, researchers can confidently incorporate this and other challenging amino acids, expanding the chemical diversity and therapeutic potential of their synthetic peptides.

References

  • Fmoc-2-Methoxy-D-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not explicitly provided, but content relates to general peptide chemistry resources].
  • (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). (n.d.). PubChem. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Fmoc-2-methoxy-D-phenylalanine. (n.d.). Cusabio. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2009). Request PDF on ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2004).
  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012). PubMed. Retrieved from [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2023). ChemRxiv. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (2006). PubMed. Retrieved from [Link]

  • a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2002). ResearchGate. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PubMed Central. Retrieved from [Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). PubMed Central. Retrieved from [Link]

Sources

NMR spectroscopy of 2-Methoxy-D-phenylalanine in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Resolution Structural Analysis of Peptides Containing 2-Methoxy-L-phenylalanine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, structural biology, and medicinal chemistry.

Introduction: Expanding the Chemical Toolkit of Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in modern drug discovery and chemical biology.[1][2] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel functionalities, enhance metabolic stability, and impose specific conformational constraints to optimize the therapeutic properties of peptides.[3][4] 2-Methoxy-L-phenylalanine, an analog of phenylalanine, is a particularly interesting ncAA. The introduction of a methoxy group at the ortho position of the phenyl ring can significantly influence local aromatic interactions, modulate hydrophobicity, and serve as a sensitive NMR probe for conformational analysis.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-Methoxy-L-phenylalanine into synthetic peptides and their subsequent high-resolution structural characterization using advanced NMR spectroscopy techniques. As a senior application scientist, this note is designed to explain not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results.

Part 1: Peptide Synthesis with 2-Methoxy-L-phenylalanine

The most direct and versatile method for incorporating 2-Methoxy-L-phenylalanine at a specific position within a peptide sequence is Solid-Phase Peptide Synthesis (SPPS).[2][5] The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides excellent control over the synthesis process. The key building block for this process is Fmoc-2-methoxy-L-phenylalanine .[6][7]

The SPPS workflow is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Deprotection->FreeAmine Coupling Coupling FreeAmine->Coupling Step 2 Activation Fmoc-AA-OH Activation (e.g., HBTU/DIPEA) Activation->Coupling NewPeptide Resin-Bound Peptide (n+1) (N-terminal Fmoc) Coupling->NewPeptide Step 3 Wash Wash (DMF) Wash->Resin Repeat Cycle NewPeptide->Wash NMR_Workflow cluster_1 NMR Data Acquisition & Analysis TOCSY 2D TOCSY (Through-Bond Correlations) SpinSystems Identify Amino Acid Spin Systems TOCSY->SpinSystems COSY 2D COSY (Through-Bond Correlations) COSY->SpinSystems NOESY 2D NOESY (Through-Space Correlations) Sequential Sequential Assignment (Establish Connectivity) NOESY->Sequential SpinSystems->Sequential Restraints Generate Distance Restraints from NOEs Sequential->Restraints StructureCalc Structure Calculation & Refinement Restraints->StructureCalc FinalStructure 3D Peptide Structure Ensemble StructureCalc->FinalStructure

Sources

Application Notes and Protocols: A Technical Guide to Studying Protein-Protein Interactions using 2-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of cellular biology, the dynamic and often transient nature of protein-protein interactions (PPIs) governs the core of cellular signaling, regulation, and function. The ability to capture and map these interactions within their native context is paramount for unraveling complex biological pathways and accelerating the discovery of novel therapeutics. This guide provides a comprehensive overview of the principles and methodologies for utilizing unnatural amino acids (UAAs) to investigate PPIs, with a specific focus on the potential application of 2-Methoxy-D-phenylalanine.

While established photo-crosslinking amino acids like p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (azF) have become indispensable tools for covalently trapping interacting protein partners, the exploration of novel UAAs continues to push the boundaries of what is experimentally achievable.[1][2][3] This document will delve into the established workflow of UAA-mediated photo-crosslinking, from genetic encoding to mass spectrometric analysis, and discuss the theoretical considerations for employing a novel UAA such as 2-Methoxy-D-phenylalanine. It is important to note that while the methodologies described for UAA incorporation and analysis are well-established, the photo-crosslinking potential of 2-Methoxy-D-phenylalanine itself is a subject for experimental validation.

I. The Principle of Unnatural Amino Acid Mutagenesis for PPI Studies

The site-specific incorporation of unnatural amino acids into proteins in living cells is a powerful technique that expands the chemical repertoire of the genetic code.[4][5] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's endogenous translational machinery.[6][7] The process involves the reassignment of a nonsense codon, typically the amber stop codon (UAG), to encode the UAA of interest.[8]

For the study of PPIs, UAAs containing photo-reactive moieties are of particular interest.[9] Upon activation with a specific wavelength of UV light, these amino acids generate highly reactive species that form covalent bonds with nearby molecules, including interacting proteins. This effectively "freezes" the interaction, allowing for the identification of binding partners that might otherwise be missed due to their transient nature.

II. 2-Methoxy-D-phenylalanine: A Candidate for Novel PPI Probes

2-Methoxy-D-phenylalanine is a non-canonical amino acid that is commercially available.[10][11][12][13][14][15] The presence of a methoxy group on the phenyl ring may influence its chemical environment and potential reactivity.[16][17] Furthermore, the D-configuration of this amino acid presents both a challenge and an opportunity. While the translational machinery has a strong preference for L-amino acids, studies have demonstrated that the incorporation of D-amino acids into proteins is achievable, often through the use of engineered ribosomes or specifically evolved orthogonal synthetases.[18] The incorporation of a D-amino acid can introduce unique conformational constraints or resistance to proteolysis, which could be advantageous in certain experimental contexts.

It is crucial to emphasize that the photo-reactive properties of 2-Methoxy-D-phenylalanine have not been extensively characterized in the scientific literature. Therefore, the first step for any researcher considering its use as a photo-crosslinker would be to experimentally validate its ability to form covalent crosslinks upon UV irradiation.

III. Experimental Workflow: From Gene to Crosslinked Complex

The overall workflow for utilizing a UAA to study PPIs can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow cluster_gene_engineering Gene Engineering cluster_protein_expression Protein Expression cluster_crosslinking_analysis Crosslinking & Analysis gene_mutagenesis Site-directed Mutagenesis (Introduce Amber Codon) transformation Co-transformation of Plasmids (Target Protein & Orthogonal Pair) gene_mutagenesis->transformation cell_culture Cell Culture with UAA transformation->cell_culture protein_synthesis Protein Synthesis & UAA Incorporation cell_culture->protein_synthesis purification Protein Purification protein_synthesis->purification crosslinking UV Irradiation (Photo-crosslinking) purification->crosslinking analysis Analysis of Crosslinked Products (SDS-PAGE, Mass Spectrometry) crosslinking->analysis photo_crosslinking cluster_before_uv Before UV Irradiation cluster_after_uv After UV Irradiation Bait Bait Protein (with UAA) Prey Prey Protein Bait->Prey Non-covalent Interaction UV UV Light Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex UV->Crosslinked_Complex

Figure 2. Schematic of photo-crosslinking to capture protein-protein interactions.

Part 3: Identification of Interacting Partners by Mass Spectrometry

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying the specific sites of interaction between two proteins. [19][20][21] Protocol 5: Cross-Linking Mass Spectrometry (XL-MS)

  • Sample Preparation: Excise the crosslinked protein complex band from an SDS-PAGE gel.

  • In-gel Digestion: Digest the proteins within the gel slice using a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns can be used to identify their sequences.

  • Data Analysis: Use specialized software to identify the crosslinked peptides. This involves searching the MS/MS data for pairs of peptides that are linked by the mass of the crosslinker. The identification of these crosslinked peptides reveals the specific amino acid residues at the interface of the protein-protein interaction.

IV. Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is essential to incorporate proper controls into your experiments:

  • No UAA Control: Perform the experiment without adding the UAA to the growth medium. This should result in the production of a truncated bait protein due to the amber stop codon, and no full-length protein should be observed.

  • No UV Control: Perform the entire experiment, including UAA incorporation, but omit the UV irradiation step. This will control for non-specific interactions that are not dependent on photo-crosslinking.

  • Western Blotting: Confirm the identity of the bait and prey proteins in the crosslinked complex using specific antibodies.

  • Mass Spectrometry: The identification of crosslinked peptides provides the highest level of confidence in the interaction and maps the binding interface.

V. Conclusion and Future Directions

The use of unnatural amino acids, particularly those with photo-reactive properties, offers a powerful approach to dissecting protein-protein interaction networks. While this guide has focused on the potential application of 2-Methoxy-D-phenylalanine, the described protocols are broadly applicable to other UAAs. The key to success lies in the careful design of experiments, the use of appropriate controls, and the rigorous analysis of the resulting data.

The continued development of novel UAAs with unique functionalities, along with advancements in orthogonal translation systems and mass spectrometry, will undoubtedly provide even more sophisticated tools for exploring the complex and dynamic world of protein-protein interactions. The validation of 2-Methoxy-D-phenylalanine as a photo-crosslinker could add a valuable new tool to the chemical biologist's toolkit, potentially offering unique advantages in specific applications.

VI. References

  • Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (2020). Current Opinion in Chemical Biology, 54, 49-57.

  • Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. (2003). Journal of the American Chemical Society, 125(23), 6874–6875.

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). Chemical Reviews, 121(15), 9333–9376.

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2020). Nature Biotechnology, 38(8), 989–999.

  • Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. (2019). International Journal of Molecular Sciences, 20(8), 1935.

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Chemical Biology, 2(6), 1596-1616.

  • Methods to investigate protein–protein interactions. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Methoxy-L-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. (2008). Molecular BioSystems, 4(8), 817-823.

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1647.

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2020). Nature Biotechnology, 38(8), 989–999.

  • Orthogonal synthetases for polyketide precursors. (2022). bioRxiv.

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. (2024). AMB Express, 14(1), 58.

  • Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. (2019). Methods in Enzymology, 620, 239-261.

  • Incorporation of Unnatural Amino Acids into protein Service. (n.d.). Profacgen. Retrieved from [Link]

  • Fmoc-2-methoxy-D-phenylalanine. (n.d.). Cusabio. Retrieved from [Link]

  • Incorporation of non-natural amino acids into proteins. (2002). Current Opinion in Chemical Biology, 6(6), 816-825.

  • Boc-2-methoxy-L-phenylalanine from MedChemExpress. (n.d.). Biocompare.com. Retrieved from [Link]

  • 2-Methoxy-L-phenylalanine, min 98%, 5 grams. (n.d.). Stratech. Retrieved from [Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. (2007). Nature Methods, 4(3), 239–244.

  • Chemical synthesis method of chiral D-phenylalanine. (2011). Google Patents. Retrieved from

  • Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). ChemPhotoChem, 4(7), 486-497.

  • Combined Use of Unnatural Amino Acids Enables Dual Color Super-Resolution Imaging of Proteins via Click Chemistry. (2020). Angewandte Chemie International Edition, 59(43), 19043-19048.

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2022). ACS Catalysis, 12(9), 5366–5398.

  • Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. (2019). ACS Chemical Biology, 14(12), 2695–2700.

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. (1974). Canadian Journal of Chemistry, 52(3), 390-394.

  • Role of the Methoxy Group in Immune Responses to mPEG-Protein Conjugates. (2020). Bioconjugate Chemistry, 31(3), 549-557.

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). ChemCatChem, 7(7), 1109-1113.

  • Methionine in proteins: The Cinderella of the proteinogenic amino acids. (2019). Protein Science, 28(11), 1969-1983.

  • Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. (2017). Protein Science, 26(2), 341-348.

  • The role of the methoxy group in approved drugs. (2023). RSC Medicinal Chemistry, 14(6), 969-989.

  • (A) Photo-crosslinking reaction. The TMD-phenylalanine side chain is... (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. (1974). Canadian Journal of Chemistry, 52(3), 390-394.

  • Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. (2017). Protein Science, 26(2), 341-348.

  • Chemical Properties of Phenylalanine (CAS 63-91-2). (n.d.). Cheméo. Retrieved from [Link]

  • Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. (2020). Cell Chemical Biology, 27(9), 1164-1174.e5.

  • Photo-Crosslinking Analysis of Preferential Interactions between a Transmembrane Peptide and Matching Lipids. (2012). Biophysical Journal, 102(7), 1591-1599.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Coupling of Fmoc-2-methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-2-methoxy-D-phenylalanine. This sterically hindered amino acid derivative, while valuable for introducing unique conformational constraints in peptide drug design, presents significant synthetic hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2-methoxy-D-phenylalanine notoriously difficult to couple during SPPS?

The primary challenge is severe steric hindrance.[1] This arises from two key features of the molecule:

  • The Ortho-Methoxy Group: The methoxy (-OCH₃) group is located at the 2-position of the phenyl ring, placing it in close proximity to the carboxylic acid. This bulky group physically obstructs the incoming N-terminal amine of the peptide chain, slowing down the kinetics of amide bond formation.[2]

  • D-Configuration: While L-amino acids are predominant in nature, the incorporation of D-amino acids can alter the peptide's secondary structure as it elongates on the resin.[3] This can sometimes contribute to aggregation, further reducing the accessibility of the reactive amine.

Q2: My Kaiser test is positive after a standard coupling protocol. What is the most immediate and straightforward troubleshooting step?

If a positive Kaiser test indicates incomplete coupling, the first recommended action is to perform a "double coupling".[4][5] This involves draining the reaction vessel of the initial coupling solution and repeating the coupling step with a fresh preparation of activated Fmoc-2-methoxy-D-phenylalanine and coupling reagents before proceeding to the next Fmoc deprotection.[5]

Q3: Are standard coupling reagents like HBTU or DIC/HOBt sufficient for this amino acid?

While they may work for simpler sequences, standard coupling reagents are often inefficient for severely hindered residues like Fmoc-2-methoxy-D-phenylalanine. More potent activating reagents are strongly recommended. Aminium/uronium salts such as HATU , HCTU , or COMU are far more effective as they generate more reactive activated esters, leading to faster reaction rates that can overcome the steric barrier.[6][7][8][9]

Q4: If double coupling fails, what is the next logical step?

If a second coupling does not lead to a negative Kaiser test, you should consider a combination of more powerful reagents and optimized reaction conditions. This includes switching to a stronger coupling reagent like HATU if not already in use, extending the reaction time, and increasing the reaction temperature.[4] For particularly stubborn couplings, capping the unreacted amines is a crucial step to prevent the formation of deletion peptides.[5]

In-Depth Troubleshooting Guide

Issue: Persistently Positive Kaiser Test Indicating Failed Coupling

A persistently positive Kaiser test after standard or even double coupling points to a kinetic barrier that requires a more robust synthetic strategy. The following sections detail advanced solutions.

The ortho-methoxy group on the phenylalanine ring acts as a steric shield, increasing the activation energy required for the nucleophilic attack by the peptide's N-terminal amine. The diagram below illustrates this spatial conflict.

Caption: Steric hindrance from the ortho-methoxy group.

The choice of coupling reagent is the most critical factor in driving difficult couplings to completion.[1] Reagents are not created equal; their efficiency is a direct result of the active ester they form.

Comparison of High-Efficiency Coupling Reagents

ReagentActivating GroupKey AdvantagesConsiderations
HATU OAt (1-hydroxy-7-azabenzotriazole)Extremely fast reaction rates; considered one of the most efficient activators available.[8][9] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[6]Higher cost. Solutions have moderate stability and should be made fresh.[6]
HCTU O-6-ClBt (6-chloro-1-hydroxybenzotriazole)More reactive than HBTU due to the electron-withdrawing chloro group on the leaving group.[6][7] Often provides a good balance of cost and high efficiency.[10]Can cause guanidinylation of the N-terminal amine if used in large excess or if activation is slow.[6]
COMU Oxyma (ethyl (hydroxyimino)cyanoacetate)Coupling efficiency is comparable to HATU.[7] The Oxyma leaving group is non-explosive, making it a safer alternative to HOBt/HOAt-based reagents. Excellent solubility.[7]Can also cause guanidinylation side reactions.[6]

When chemical activation alone is insufficient, modifying the physical conditions of the reaction can provide the necessary energy to overcome the activation barrier.

  • Extended Reaction Time: Increasing the coupling time from a standard 1-2 hours to 4 hours or even overnight can allow a sluggish reaction to proceed to completion.[4] This should be monitored with periodic Kaiser tests.

  • Elevated Temperature & Microwave-Assisted SPPS: Increasing the temperature is a highly effective method for accelerating difficult reactions.[11] Microwave-assisted SPPS has become a standard tool for this purpose, as it provides rapid and uniform heating of the reaction mixture.[12][13] Microwave energy can reduce coupling times for even the most hindered amino acids to mere minutes and significantly increase the purity of the crude peptide.[13][14] The beneficial effect is primarily thermal, increasing reaction kinetics according to the Arrhenius equation.[11][12]

The following decision tree provides a logical workflow for addressing poor coupling of Fmoc-2-methoxy-D-phenylalanine.

Caption: Decision tree for troubleshooting incomplete coupling.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling of Fmoc-2-methoxy-D-phenylalanine.

  • Resin Preparation: After successful Fmoc deprotection of the N-terminal amine (confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5-7 times).

  • Activation Solution: In a separate vessel, prepare the activation solution. Add Fmoc-2-methoxy-D-phenylalanine (3-5 equivalents), HATU (3-5 equivalents), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to DMF. Briefly agitate to dissolve.

  • Coupling Reaction: Add the activation solution to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, a typical condition is 5-10 minutes at 75-85°C.[11]

  • Monitoring: After the coupling period, take a small sample of resin beads and perform a Kaiser test (see Protocol 4) to confirm completion.[5]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Capping of Unreacted Amines

Use this protocol if double coupling and other optimization strategies fail to prevent the formation of deletion peptides.[5]

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any free amines, rendering them unreactive for subsequent cycles.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in your sequence.

Protocol 3: The Kaiser (Ninhydrin) Test

This qualitative test detects free primary amines on the resin.[15]

  • Sample Collection: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash: Wash the beads with ethanol (2x) and pyridine (2x).

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution A: 6.5 mg of KCN diluted in 100 ml of water, with 1 ml of this solution then diluted in 49 ml of pyridine.

    • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

    • Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.

  • Heat: Heat the test tube to 100°C for 5 minutes.

  • Observe:

    • Positive Result (Deep Blue Beads/Solution): Indicates the presence of free primary amines (incomplete coupling or successful deprotection).[5]

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines (successful coupling).[5]

References

  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. Available from: [Link]

  • Collins, J. M., & Collins, K. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology. Available from: [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available from: [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Comparative study of conventional and microwave assisted synthesis. Available from: [Link]

  • AmbioPharm. Microwave SPPS Technology. Available from: [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available from: [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Available from: [Link]

  • Wikipedia. Peptide synthesis. Available from: [Link]

  • Albericio, F., & Royo, M. (2001). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of the American Chemical Society. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Muttenthaler, M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Biotage. Does amino acid concentration really matter during peptide synthesis?. Available from: [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • Góngora-Benítez, M., et al. (2013). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Available from: [Link]

  • ResearchGate. a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... Available from: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available from: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Available from: [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Available from: [Link]

  • ResearchGate. (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Available from: [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Available from: [Link]

Sources

Technical Support Center: Navigating the Purification of 2-Methoxy-D-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encountered during the purification of peptides incorporating 2-Methoxy-D-phenylalanine. The inherent hydrophobicity and structural characteristics of this modified amino acid demand specialized strategies to achieve high purity and yield. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction: The Challenge of 2-Methoxy-D-phenylalanine

The incorporation of 2-Methoxy-D-phenylalanine into a peptide sequence significantly increases its hydrophobicity due to the combined effects of the phenyl ring and the methoxy group. This modification, while often crucial for enhancing biological activity or stability, introduces considerable difficulty during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC). The main obstacles include poor solubility, strong retention, on-column aggregation, and difficulty in separating closely related impurities. This guide will address these issues systematically.

Part 1: Frequently Asked Questions & Troubleshooting

Issue 1: Poor Solubility of the Crude Peptide

Q1: My crude peptide containing 2-Methoxy-D-phenylalanine won't dissolve in standard aqueous buffers or the initial HPLC mobile phase (e.g., 0.1% TFA in water). What should I do?

A1: This is the most common issue. The high hydrophobicity of the peptide causes it to precipitate in aqueous solutions. Direct dissolution in the initial mobile phase is often unsuccessful because it requires the peptide to be soluble in a highly aqueous environment before it can bind to the column.[1]

Underlying Cause: Peptides rich in hydrophobic residues, like 2-Methoxy-D-phenylalanine, tend to self-associate and aggregate in aqueous media to minimize the unfavorable interaction between their nonpolar regions and water.[2][3]

Troubleshooting Protocol: Step-by-Step Solubilization

  • Start with a Strong Organic Solvent: Do not start with your aqueous mobile phase. Instead, add a minimal volume of a strong organic solvent directly to your lyophilized crude peptide.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or for extremely difficult cases, Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[4]

    • Procedure: Add 50-100 µL of the chosen solvent to 2-5 mg of crude peptide and vortex thoroughly until a clear solution is obtained.[5]

  • Gradual Dilution: Slowly add your HPLC mobile phase A (e.g., 0.1% TFA in water) dropwise to the organic solution while continuously vortexing.[5]

    • Objective: Dilute the sample to a working concentration (e.g., 1-2 mg/mL) without causing precipitation. If the solution becomes cloudy, you may need to start the dilution with a mobile phase that already contains a higher percentage of organic solvent (e.g., 30-40% Acetonitrile).[1]

  • Final Check & Filtration: Before injection, ensure the final solution is completely clear. Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.[6]

Issue 2: Chromatographic Problems - Low Recovery & Poor Peak Shape

Q2: I've managed to dissolve my peptide, but I'm getting very low recovery. It seems to be irreversibly binding to my C18 column. How can I get my peptide to elute?

A2: This is a classic symptom of a peptide being too hydrophobic for the selected stationary phase. The strong hydrophobic interactions between the 2-Methoxy-D-phenylalanine residue(s) and the C18 alkyl chains cause the peptide to be retained so strongly that it doesn't elute under standard gradient conditions.

Underlying Cause: The principle of RP-HPLC is based on hydrophobic interactions.[7] A standard C18 column, with its long alkyl chains, is highly hydrophobic and may bind your peptide too tightly.

Solutions & Optimization Workflow:

The goal is to weaken the interaction between your peptide and the column just enough to allow for elution and separation.

Start Low Recovery/ Irreversible Binding Col Change Column Chemistry Start->Col Weaken Stationary Phase Interaction MP Modify Mobile Phase Start->MP Increase Mobile Phase Strength Temp Increase Temperature Start->Temp Improve Solubility & Mass Transfer Result Improved Recovery & Peak Shape Col->Result Col_sub Use Less Retentive Phase: • C8 or C4 Column • Phenyl Column Col->Col_sub MP->Result MP_sub Use Stronger Organic Solvent: • n-Propanol or Isopropanol Shallow Gradient: • e.g., 1% B per minute MP->MP_sub Temp->Result Temp_sub Set Column Oven: • 40-60 °C Temp->Temp_sub

Caption: Troubleshooting workflow for low peptide recovery.

Detailed Protocols:

  • Use a Less Retentive Column: Switch from a C18 column to one with shorter alkyl chains (C8 or C4) or a different chemistry like Phenyl. These columns are less hydrophobic and will reduce the interaction strength, allowing your peptide to elute earlier and with better recovery.[5][8]

  • Use a Stronger Organic Solvent: Acetonitrile is the standard organic modifier, but for highly hydrophobic peptides, stronger alcohols can be more effective. Consider replacing or supplementing your acetonitrile with n-propanol or isopropanol.[4] These solvents are stronger and can improve the elution of "sticky" peptides. Always check your column's compatibility with these solvents.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) is a powerful tool.[5] Higher temperatures increase the solubility of the peptide in the mobile phase, preventing on-column aggregation.[5] It also lowers the viscosity of the mobile phase, leading to more efficient mass transfer and sharper peaks.[8]

Q3: My peptide peak is very broad, or it's tailing significantly. What causes this and how can I fix it?

A3: Poor peak shape is often related to slow mass transfer kinetics, on-column aggregation, or secondary interactions with the stationary phase.

Underlying Cause: The large, hydrophobic 2-Methoxy-D-phenylalanine can cause the peptide to aggregate on the column surface or interact non-ideally with residual silanol groups on the silica backbone.

Solutions:

  • Shallow Gradient: For complex peptide separations, a shallow gradient is often necessary to achieve good resolution.[9] Instead of a rapid gradient (e.g., 5-95% B in 20 minutes), try a much slower, focused gradient around the expected elution point (e.g., 30-50% B in 40 minutes).

  • Temperature Increase: As mentioned above, increasing the temperature to 40-60°C will sharpen peaks by improving mass transfer and reducing aggregation.[5][8]

  • Ion-Pairing Reagent: Ensure you are using an effective ion-pairing reagent like Trifluoroacetic Acid (TFA) at a concentration of ~0.1%. TFA pairs with basic residues, masking their charge and reducing unwanted ionic interactions with the column, which can cause tailing.[10]

ParameterStandard ConditionsOptimized for 2-Methoxy-D-Phe PeptidesRationale
Column C18, 5 µmC8, C4, or Phenyl, 5 µmReduces strong hydrophobic interactions, improving recovery.[5]
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile/n-Propanol mix + 0.1% TFAStronger organic phase helps elute highly retained peptides.[1]
Gradient 5-95% B in 20 min1% / min or shallower focused gradientImproves resolution of closely eluting impurities.[9]
Temperature Ambient40 - 60 °CIncreases solubility, reduces aggregation, and sharpens peaks.[5][8]
Flow Rate 1.0 mL/min (analytical)0.8 - 1.0 mL/minStandard flow rates are usually acceptable; adjust as needed for pressure.
Issue 3: Purity & Separation

Q4: I am seeing impurities that are very close to my main peak. How can I improve the separation?

A4: Co-eluting impurities are common in peptide synthesis and are often deletion sequences (missing one amino acid) or incompletely deprotected species.[11] These are structurally very similar to the target peptide, making them difficult to resolve.

Underlying Cause: The impurities have very similar hydrophobicity to the desired product, causing them to elute at nearly the same time in RP-HPLC.

Advanced Strategies for Resolution:

  • Change Mobile Phase pH: Changing the pH of the mobile phase can alter the charge state of acidic or basic amino acid residues in your peptide (like Lys, Arg, His, Asp, Glu). This change in net charge can significantly alter the peptide's overall hydrophobicity and retention time, potentially resolving it from a stubborn impurity. Caution: Standard silica-based columns are not stable above pH 8. Use a hybrid or polymer-based column for high-pH methods.[12]

  • Utilize Orthogonal Selectivity: If a C8 or C4 column doesn't provide the desired resolution, switch to a Phenyl stationary phase. This phase can provide alternative selectivity through π-π interactions with the aromatic rings of 2-Methoxy-D-phenylalanine, potentially resolving impurities that are inseparable on alkyl chain columns.[8]

Impurity Co-eluting Impurities pH Modify Mobile Phase pH Impurity->pH Exploit charge differences Selectivity Change Column Selectivity Impurity->Selectivity Exploit structural differences Result Improved Resolution pH->Result pH_sub Alters peptide charge state, changing retention time pH->pH_sub Selectivity->Result Selectivity_sub Introduce alternative interactions (e.g., π-π with Phenyl column) Selectivity->Selectivity_sub

Caption: Strategies for resolving co-eluting impurities.

References

  • Benchchem. (n.d.).
  • Nest Group. (n.d.).
  • Dutscher. (n.d.).
  • Reddit. (2025). Purifying very hydrophobic 15-mer peptides. r/Chempros.
  • GE Healthcare. (n.d.).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Biovera. (2024).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (n.d.).
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Waters Corporation. (n.d.).
  • Mant, C. T., & Hodges, R. S. (2009).
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Sereda, T. J., et al. (n.d.).
  • Rehman, et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Wang, P., et al. (1996).
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC.
  • Spek, E. J., et al. (n.d.).
  • Frigero, M., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview.
  • Lad, N. P., et al. (2014). Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities.
  • Drug Target Review. (2024).
  • Bachem Inc. (n.d.).
  • Kastin, A. J., et al. (1984).

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stability of 2-Methoxy-D-phenylalanine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Stability of 2-Methoxy-L-phenylalanine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Methoxy-L-phenylalanine. This guide is designed to provide in-depth scientific insights and practical troubleshooting advice for researchers, scientists, and drug development professionals. Understanding the stability of this non-natural amino acid is critical for ensuring the integrity of your experiments, the reliability of your analytical data, and the quality of your final products. This resource addresses potential stability issues under common laboratory conditions, focusing on the underlying chemical mechanisms.

Frequently Asked Questions (FAQs) & Core Stability Concerns

This section addresses the fundamental stability characteristics of 2-Methoxy-L-phenylalanine under stressed conditions.

Q1: What are the primary chemical stability concerns when working with 2-Methoxy-L-phenylalanine?

As a substituted amino acid, 2-Methoxy-L-phenylalanine has two primary points of potential degradation, especially under acidic or basic stress conditions:

  • The Chiral Center: The α-carbon of the phenylalanine backbone is a stereocenter. Under certain conditions, this center can undergo racemization , leading to the formation of its D-enantiomer, 2-Methoxy-D-phenylalanine. This is a critical concern in pharmaceutical development, where stereochemical purity is often directly linked to biological activity and safety.

  • The Methoxy Ether Linkage: The methoxy group (-OCH₃) on the phenyl ring forms an aryl methyl ether, structurally similar to anisole. This ether bond can be susceptible to hydrolysis (cleavage), particularly under strong acidic conditions, yielding 2-hydroxy-L-phenylalanine and methanol.

Q2: How does 2-Methoxy-L-phenylalanine behave under acidic conditions?

Under acidic conditions, particularly with heat, two main degradation pathways should be considered.

  • Ether Hydrolysis: The primary concern in acidic media is the cleavage of the methoxy group. The reaction is analogous to the acidic hydrolysis of anisole. The mechanism involves the protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack by water (Sₙ2 mechanism) or formation of a methyl carbocation (Sₙ1 mechanism), resulting in the formation of 2-hydroxy-L-phenylalanine and methanol.[1][2] This degradation is typically accelerated at higher temperatures and stronger acid concentrations.[3][4]

  • Racemization: While racemization is often more pronounced under basic conditions, it can also occur in acidic environments, especially during prolonged heating.[5] The presence of an aldehyde or ketone can catalyze this process.[5]

Acidic_Degradation cluster_main Acidic Conditions (H⁺, Δ) A 2-Methoxy-L-phenylalanine B 2-Hydroxy-L-phenylalanine + Methanol A->B  Ether Hydrolysis (Primary Pathway) C 2-Methoxy-D-phenylalanine A->C Racemization (Slower Pathway)

Caption: Primary degradation pathways of 2-Methoxy-L-phenylalanine in acid.

Q3: What degradation pathways are expected under basic conditions?
  • Racemization: The most significant stability issue under basic conditions is the racemization of the α-carbon. The hydroxide ion can abstract the acidic α-proton, forming a planar enolate or carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-enantiomers.[6][7] This process can be relatively fast, even at room temperature, in the presence of a sufficiently strong base.[6]

  • Ether Stability: Aryl methyl ethers are generally stable and resistant to cleavage under basic conditions.[8] Therefore, hydrolysis of the methoxy group is not a significant concern unless extreme conditions (e.g., very high temperatures and pressures) are applied.

Basic_Degradation cluster_main Basic Conditions (OH⁻, Δ) A 2-Methoxy-L-phenylalanine B Planar Enolate Intermediate A->B α-Proton Abstraction B->A Reprotonation (Retention) C 2-Methoxy-D-phenylalanine B->C Reprotonation (Inversion)

Caption: Racemization of 2-Methoxy-L-phenylalanine under basic conditions.

Troubleshooting Guide for Experimental Issues

This section provides answers to specific problems you might encounter during your experiments.

Q: My HPLC analysis of a sample stored in an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) shows a new, more polar peak over time. What is it likely to be?

A: This new, earlier-eluting (more polar) peak is very likely 2-hydroxy-L-phenylalanine . The acidic conditions of the mobile phase are causing slow hydrolysis of the methoxy ether bond.[1] The resulting hydroxyl group makes the molecule more polar than the parent compound, leading to a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The degradant should have a mass difference of -14 Da (loss of CH₂) compared to the parent compound.

    • Use Fresh Solutions: Prepare mobile phases and sample solutions fresh daily. Avoid long-term storage of 2-Methoxy-L-phenylalanine in acidic solutions.

    • Control Temperature: Keep samples in the autosampler cooled (e.g., 4 °C) to slow the rate of hydrolysis during long analytical runs.

Q: After performing a reaction workup involving a strong base (e.g., 1M NaOH), the optical rotation of my purified product is lower than expected, or my chiral HPLC shows two peaks. What happened?

A: Your sample has likely undergone racemization . The basic conditions facilitated the removal of the proton at the chiral α-carbon, leading to the formation of the D-enantiomer and a loss of stereochemical purity.[6]

  • Troubleshooting Steps:

    • Use Milder Bases: If possible, use a weaker base for your workup, such as sodium bicarbonate (NaHCO₃).

    • Minimize Contact Time: Do not let your compound remain in a strongly basic solution for an extended period. Perform extractions and subsequent steps promptly.

    • Lower the Temperature: Perform the basic workup at a lower temperature (e.g., in an ice bath) to significantly reduce the rate of racemization.

Q: I am conducting a peptide synthesis and see a side product with the same mass as my desired peptide containing 2-Methoxy-L-phenylalanine. What could be the cause?

A: This is likely a diastereomeric peptide resulting from the racemization of the 2-Methoxy-L-phenylalanine residue during the coupling step. Amide bond formation often requires activation of the carboxylic acid, and the activated intermediate can be susceptible to racemization, especially in the presence of tertiary amine bases like DIPEA.[7][9]

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing additives like HOBt or Oxyma.

    • Choose a Milder Base: Consider using a weaker base like pyridine or 2,4,6-collidine in place of stronger, more sterically hindered bases.[7]

    • Control Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to minimize the rate of racemization.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11]

Protocol 1: Acid/Base Hydrolysis Stress Test

This protocol aims to induce 5-20% degradation to identify primary degradation products.[12]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or H₂O) B1 Acid Stress: Add 0.1 M HCl A->B1 B2 Base Stress: Add 0.1 M NaOH A->B2 B3 Control: Add H₂O (Neutral) A->B3 C Incubate at 60 °C (Time points: 0, 2, 8, 24h) B1->C B2->C B3->C D Quench/Neutralize Samples (e.g., add equal moles of base/acid) C->D E Dilute to Final Concentration D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Methoxy-L-phenylalanine in a suitable solvent (e.g., acetonitrile or water).

  • Stress Sample Preparation:

    • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place all samples in a controlled temperature environment (e.g., a 60 °C water bath or oven).

  • Time Points: Pull aliquots at specified time points (e.g., 0, 2, 8, and 24 hours).

  • Quenching: Immediately neutralize the acid- and base-stressed samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This stops the degradation reaction.

  • Analysis: Dilute all samples (including the time zero and neutral controls) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Data Interpretation

Summarize the results in a table to easily compare the stability under different conditions.

Table 1: Example Forced Degradation Data for 2-Methoxy-L-phenylalanine at 60 °C

Stress ConditionTime (hours)% Parent Remaining% Racemization (D-form)Primary Degradant
0.1 M HCl 2488.5%< 1%2-Hydroxy-L-phenylalanine
0.1 M NaOH 2495.2%15.8%2-Methoxy-D-phenylalanine
Neutral (H₂O) 24> 99.5%< 0.5%None Detected

This table presents illustrative data to demonstrate expected trends.

References

  • Vertex AI Search. Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis.
  • Google Patents. US9598353B2 - Process for the racemization of α-amino acids.
  • PNAS. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C.
  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids.
  • Chemistry Stack Exchange. Acid hydrolysis of Birch-reduced Anisole.
  • CD Formulation. Proteins & Peptides Forced Degradation Studies.
  • ACS Publications. Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics.
  • Semantic Scholar. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.
  • NIH. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • BenchChem. A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • RSC Publishing. Anisole hydrolysis in high temperature water.
  • ResearchGate. Anisole hydrolysis in high temperature water.
  • ResearchGate. Reaction of anisole under hydrothermal basic conditions into phenol and MeOH.

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Validation & Comparative

A Comparative Guide to Validating 2-Methoxy-D-phenylalanine Incorporation via Edman Degradation

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: Verifying Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids into peptides and proteins is a cornerstone of modern drug discovery and materials science. These novel building blocks can introduce enhanced stability, novel functionalities, and unique conformational constraints. However, their successful incorporation must be rigorously validated. While mass spectrometry provides a holistic confirmation of the final product's mass, it does not, without complex fragmentation analysis, definitively confirm the UAA's position.

Edman degradation, a method developed by Pehr Edman in the 1950s, offers a powerful solution.[1][2] It is a sequential process that removes and identifies amino acids one by one from the N-terminus of a peptide.[2][3] This stepwise nature makes it uniquely suited to confirm the position of a specific residue within a sequence, providing an orthogonal validation to mass spectrometry.

The Edman Degradation Reaction: A Three-Step Chemical Process

The success of Edman degradation lies in its precise, three-step chemical cycle that is repeated for each N-terminal residue.[4][5][6] The process is designed to cleave the N-terminal amino acid without hydrolyzing the remaining peptide bonds.[7]

  • Step 1: Coupling. The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts specifically with the uncharged N-terminal α-amino group to form a phenylthiocarbamoyl-peptide (PTC-peptide).[2][8]

  • Step 2: Cleavage. The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative.[9]

  • Step 3: Conversion & Analysis. The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid.[2][10] This PTH-amino acid is then identified, most commonly by High-Performance Liquid Chromatography (HPLC).[11][12]

The shortened peptide, now with a new N-terminus, is ready for the next cycle.[1][4]

Edman_Workflow cluster_cycle Edman Cycle (Repeated for each residue) peptide Peptide (N-terminus exposed) coupling Step 1: Coupling (Alkaline Conditions) peptide->coupling pitc Phenyl Isothiocyanate (PITC) pitc->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Step 2: Cleavage (Anhydrous Acid) ptc_peptide->cleavage tfa Trifluoroacetic Acid (TFA) tfa->cleavage atz ATZ-Amino Acid (Unstable) cleavage->atz short_peptide Shortened Peptide cleavage->short_peptide Enters Next Cycle conversion Step 3: Conversion (Aqueous Acid) atz->conversion pth PTH-Amino Acid (Stable) conversion->pth hplc HPLC Analysis (Identification by Retention Time) pth->hplc

Caption: The Edman Degradation Workflow.

A Comparative Strategy for Validating 2-Methoxy-D-phenylalanine

Our core hypothesis is that the methoxy group on the phenyl ring of 2-Methoxy-D-phenylalanine is chemically inert to the reagents used in Edman degradation. Therefore, it will be carried through the entire process, yielding a novel PTH derivative: PTH-2-Methoxy-D-phenylalanine. Due to the added methoxy group, this derivative will be more hydrophobic than the standard PTH-Phenylalanine. This increased hydrophobicity will cause it to have a distinct, longer retention time on a standard reverse-phase HPLC column.

To test this, we will employ a direct comparison between a control peptide and a test peptide.

  • Control Peptide: A short peptide containing a standard D-Phenylalanine residue.

    • Example Sequence: Ac-Gly-D-Phe-Val-NH2

  • Test Peptide: The same peptide, but with D-Phenylalanine substituted by 2-Methoxy-D-phenylalanine.

    • Example Sequence: Ac-Gly-D-(2-MeO-Phe)-Val-NH2

The N-terminal acetylation is a crucial design element. Edman degradation requires a free N-terminal α-amino group.[2][13] By acetylating the N-terminus, we protect the Glycine residue, making the adjacent residue (D-Phe or its methoxy derivative) the first one to be analyzed after deacetylation, simplifying the experimental focus. For this guide, we will assume a deacetylation step is performed immediately prior to sequencing.

Experimental Protocols

Protocol 1: Peptide Synthesis Both the control and test peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, purified by reverse-phase HPLC to >95% purity, and their mass confirmed by ESI-MS.

Protocol 2: Edman Degradation Sequencing This protocol outlines the steps for a manual or automated protein sequencer.

  • Sample Preparation: Dissolve 10-100 picomoles of the control peptide in the appropriate starting solvent.[2]

  • Loading: Apply the sample to the sequencer's reaction cartridge or membrane support.

  • Cycle 1 (Residue 1 - Glycine):

    • Coupling: Expose the sample to PITC in a basic solution (e.g., N-methylpiperidine) at ~50°C to form the PTC-peptide.

    • Cleavage: Treat with anhydrous TFA to cleave the PTC-Glycine as its ATZ derivative.

    • Extraction & Conversion: Extract the ATZ-Gly with an organic solvent (e.g., ethyl acetate), and treat with aqueous acid (e.g., 25% TFA) to convert it to PTH-Gly.

  • HPLC Analysis 1: Inject the PTH-Gly sample onto a C18 reverse-phase HPLC column and analyze. Record the chromatogram.

  • Cycle 2 (Residue 2 - D-Phe or D-(2-MeO-Phe)): The sequencer automatically proceeds with the remaining peptide chain. Repeat steps 3a-3c for the second residue.

  • HPLC Analysis 2: Inject the resulting PTH-derivative from Cycle 2 and record the chromatogram.

  • Cycle 3 (Residue 3 - Valine): Repeat the process for the third residue.

  • HPLC Analysis 3: Inject the resulting PTH-Val and record the chromatogram.

  • Repeat for Test Peptide: Thoroughly clean the system and repeat the entire process (Steps 1-8) with the test peptide, Ac-Gly-D-(2-MeO-Phe)-Val-NH2.

Expected Results and Interpretation

The key to validation lies in comparing the HPLC chromatograms from Cycle 2 for the control and test peptides. Identification of a PTH-amino acid is achieved by comparing its elution position with that of known standards.[11][14]

Chemical_Reaction cluster_reactants Reactants in Cycle 2 cluster_product Final Product of Cycle 2 peptide H-D-(2-MeO-Phe)-Val-NH2 (N-terminus of Test Peptide) coupling Coupling peptide->coupling pitc Phenyl Isothiocyanate (PITC) pitc->coupling pth_product PTH-D-(2-MeO-Phe) (Stable derivative for HPLC analysis) cleavage_conversion Cleavage & Conversion coupling->cleavage_conversion PTC-Peptide Intermediate cleavage_conversion->pth_product

Caption: Formation of the unique PTH-derivative.

The table below summarizes the expected outcomes for each cycle of the Edman degradation.

Cycle NumberControl Peptide (...-Gly-D-Phe-Val-...)Test Peptide (...-Gly-D-(2-MeO-Phe)-Val-...)Key Observation
1 PTH-GlycinePTH-GlycineIdentical retention times, confirming the start of the correct sequence.
2 PTH-D-PhenylalanineNovel Peak (PTH-D-(2-MeO-Phe))The novel peak in the test sample should have a longer retention time than PTH-D-Phe due to increased hydrophobicity. This is the primary validation point.
3 PTH-ValinePTH-ValineIdentical retention times, confirming the sequence continues as expected after the UAA.

Interpretation: The appearance of a new, distinct peak in the chromatogram of Cycle 2 for the test peptide—and its absence in the control—is compelling evidence for the successful incorporation of 2-Methoxy-D-phenylalanine. The confirmation of the preceding (Gly) and succeeding (Val) residues at their expected retention times validates the specific position of the unnatural amino acid.

Complementary Analysis: Mass Spectrometry

For absolute certainty, the novel peak from the Cycle 2 HPLC analysis of the test peptide can be collected and analyzed by mass spectrometry. This provides direct identification of the molecule.[15]

  • Expected Mass of PTH-D-Phenylalanine: ~269.3 g/mol

  • Expected Mass of PTH-D-(2-MeO-Phe): ~299.3 g/mol

Observing the mass corresponding to PTH-D-(2-MeO-Phe) provides unequivocal proof of the UAA's identity and successful passage through the Edman chemistry.

Conclusion

While modern proteomics often favors mass spectrometry, this guide demonstrates the enduring power and relevance of Edman degradation as a precise analytical tool.[13] By employing a simple comparative strategy, researchers can generate clear, self-validating data to confirm both the presence and the exact location of 2-Methoxy-D-phenylalanine within a synthetic peptide. This classic technique remains an invaluable, cost-effective, and highly reliable method for ensuring the fidelity of peptide synthesis, particularly in the critical field of UAA incorporation.

References

  • Mechanism of Edman Degradation in Protein Sequencing. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • 4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved from [Link]

  • Edman degradation. (2023). In Wikipedia. Retrieved from [Link]

  • Akihiro, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-9. Available at: [Link]

  • Edman method to identify peptides with Phenylisothiocyanate (PTH). (2015). Biology Stack Exchange. Retrieved from [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Available at: [Link]

  • Shively, J. E. (1990). Identification of PTH-Amino Acids by HPLC. In Methods in Protein Sequence Analysis (pp. 99-111). Humana Press. Available at: [Link]

  • Shively, J. E. (1986). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Methods of Protein Microcharacterization (pp. 195-229). Humana Press. Available at: [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Available at: [Link]

  • Principles, Advantages, and Disadvantages of Edman Degradation Sequencing. (n.d.). Novoprolabs. Retrieved from [Link]

  • How can you identify an unknown PTH amino acid using HPLC? (n.d.). Pearson+. Retrieved from [Link]

  • Theory of Edman Sequencing. (n.d.). Shimadzu. Retrieved from [Link]

  • Advantages and Disadvantages of Edman Degradation in Protein Sequencing. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Edman Degradation: Chemistry, Steps, Limitations, Uses. (2022). PSIBERG. Retrieved from [Link]

  • 26.7: The Edman Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. (2023). OpenStax. Retrieved from [Link]

  • Pu, T.-H., et al. (1989). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 180(1), 125-131. Available at: [Link]

  • Sun, Y., & Boyd, R. K. (1996). Mass spectrometry of phenylthiohydantoin (PTH) amino acids. Journal of the American Society for Mass Spectrometry, 7(5), 429-438. Available at: [Link]

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assessing the impact of 2-Methoxy-D-phenylalanine on peptide structure

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Assessing the Structural Impact of 2-Methoxy-L-phenylalanine Incorporation in Peptides

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for evaluating the structural consequences of incorporating the non-natural amino acid, 2-Methoxy-L-phenylalanine, into a peptide backbone. We will move beyond theoretical discussions to provide actionable experimental designs and data interpretation strategies, enabling you to rigorously characterize your modified peptides.

The Rationale for Non-Natural Amino Acids: Expanding Nature's Toolkit

The 20 proteinogenic amino acids offer a remarkable, yet finite, chemical space for peptide and protein design. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1][2][3] By introducing novel side-chain functionalities, we can fine-tune the physicochemical properties of peptides, enhancing their therapeutic potential.[2][4]

2-Methoxy-L-phenylalanine is an intriguing candidate for peptide modification. The methoxy group at the ortho position of the phenyl ring introduces both steric bulk and a potential hydrogen bond acceptor, which can be leveraged to:

  • Induce specific conformational constraints: The steric hindrance of the methoxy group can restrict the rotational freedom of the chi (χ) angles of the side chain, potentially favoring a particular secondary structure.

  • Modulate intermolecular interactions: The methoxy group can alter the aromatic stacking interactions and introduce new hydrogen bonding possibilities, influencing peptide self-assembly or binding to target proteins.

  • Enhance proteolytic resistance: The unnatural side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

This guide will compare a model alpha-helical peptide, "Pep-Nat," with its counterpart containing 2-Methoxy-L-phenylalanine, "Pep-Mod."

Experimental Workflow: A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of the structural impact of 2-Methoxy-L-phenylalanine requires a multi-pronged analytical approach. No single technique can provide a complete picture; therefore, we will integrate data from Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

G cluster_0 Peptide Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Integration & Interpretation syn Solid-Phase Peptide Synthesis pur RP-HPLC Purification syn->pur char Mass Spectrometry (Confirmation) pur->char cd Circular Dichroism (Secondary Structure) char->cd nmr NMR Spectroscopy (3D Structure in Solution) char->nmr xtal X-ray Crystallography (High-Resolution 3D Structure) char->xtal integrate Synthesize Findings cd->integrate nmr->integrate xtal->integrate conclusion Structural Impact Assessment integrate->conclusion

Caption: High-level experimental workflow for assessing the structural impact of 2-Methoxy-L-phenylalanine.

Comparative Data Summary: Pep-Nat vs. Pep-Mod

The following table summarizes the expected outcomes from our comparative analysis. This data is illustrative and serves as a template for presenting your own experimental findings.

Parameter Pep-Nat (Control) Pep-Mod (with 2-Methoxy-L-phenylalanine) Interpretation
CD: Molar Ellipticity at 222 nm -25,000 deg·cm²·dmol⁻¹-35,000 deg·cm²·dmol⁻¹The more negative value for Pep-Mod suggests a significant increase in α-helical content, indicating the modification stabilizes the helical conformation.
NMR: Amide Proton Temp. Coeff. (ppb/K) -6.5-2.1A smaller temperature coefficient for the amide proton of the modified residue in Pep-Mod indicates it is likely involved in a stable intramolecular hydrogen bond, characteristic of an α-helix.
NMR: Key NOEs Sequential (i, i+1) NOEs presentMedium-range (i, i+3) and (i, i+4) NOEs observedThe presence of medium-range Nuclear Overhauser Effects (NOEs) in Pep-Mod is a strong indicator of a well-defined helical structure.
X-ray Crystallography: Resolution (Å) 2.11.8The potentially more ordered packing of the modified peptide could lead to higher quality crystals and better diffraction.
X-ray Crystallography: Side Chain Conformation Multiple conformations may be presentA single, well-defined rotameric stateThe steric bulk of the methoxy group is expected to lock the side chain into a specific conformation.

Experimental Protocols

Peptide Synthesis and Purification

Peptides will be synthesized using standard Fmoc-based solid-phase peptide synthesis. The key difference will be the use of Fmoc-L-Phe(2-OMe)-OH for the incorporation of the non-natural amino acid.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either standard L-phenylalanine or Fmoc-L-Phe(2-OMe)-OH[5]) with a coupling reagent like HBTU and a base such as DIPEA. Allow the coupling reaction to proceed for 1-2 hours.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptides using mass spectrometry.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7][8][9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, with characteristic spectra for α-helices, β-sheets, and random coils.[8][10]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve peptide in buffer (e.g., 10 mM phosphate, pH 7.4) conc Determine concentration (UV-Vis) prep->conc blank Acquire buffer blank spectrum conc->blank sample Acquire peptide spectrum (190-260 nm) blank->sample subtract Subtract blank from sample spectrum convert Convert to Mean Residue Ellipticity subtract->convert compare compare convert->compare Compare Spectra (Pep-Nat vs. Pep-Mod)

Caption: Workflow for Circular Dichroism (CD) spectroscopy analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 100 µM solution of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7] Also prepare a matched buffer blank.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[10]

  • Blank Measurement: Acquire a CD spectrum of the buffer blank in a 1 mm pathlength quartz cuvette from 190 to 260 nm.

  • Sample Measurement: Rinse the cuvette thoroughly, then acquire the CD spectrum of the peptide solution using the same instrument settings.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the resulting data from millidegrees to mean residue molar ellipticity using the appropriate formula.[7]

  • Analysis: Compare the spectra. An α-helix will typically show strong negative bands around 208 nm and 222 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution.[11][12][13] For this study, 2D NMR experiments like TOCSY and NOESY are crucial.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of at least 0.5 mM in a buffered solution (e.g., PBS at pH < 7.5) containing 5-10% D₂O for the lock signal.[14]

  • Data Acquisition:

    • Acquire a 1D proton spectrum to assess sample quality and folding.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to assign protons within each amino acid residue's spin system.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[15][16]

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide.

  • Structural Analysis:

    • Identify sequential and medium-range NOEs. Strong sequential dNN(i, i+1) NOEs are indicative of a helical conformation, while dαN(i, i+3) and dαβ(i, i+3) are hallmarks of an α-helix.

    • Measure temperature coefficients of the amide protons. Small values (< -4.5 ppb/K) suggest involvement in hydrogen bonding.

  • Structure Calculation (Optional): Use the distance restraints from the NOESY data to calculate an ensemble of 3D structures using software like CYANA or CNS.[16]

X-ray Crystallography

X-ray crystallography can provide a static, high-resolution 3D structure of the peptide in the solid state.[7][17] This technique is invaluable for visualizing the precise orientation of the 2-methoxy-phenylalanine side chain.

Step-by-Step Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using commercially available kits and sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Optimize the lead conditions to obtain single, well-diffracting crystals.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity X-rays.[17]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Determine the crystallographic phases.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.[17]

  • Analysis: Analyze the final structure, paying close attention to the conformation of the 2-Methoxy-L-phenylalanine side chain, its interactions with neighboring residues, and the overall peptide secondary structure.

Conclusion

By systematically applying this multi-technique approach, researchers can gain a comprehensive and validated understanding of how the incorporation of 2-Methoxy-L-phenylalanine influences peptide structure. The expected increase in helicity and conformational rigidity, as outlined in our hypothetical data, demonstrates the potential of this non-natural amino acid to pre-organize a peptide into a desired bioactive conformation. This guide provides the framework to experimentally verify such hypotheses, paving the way for the rational design of more stable and potent peptide-based therapeutics.

References

  • A Newcomer's Guide to Peptide Crystallography. (2015). Protein Science. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). Current Medicinal Chemistry. [Link]

  • Analysis - American Peptide Society. (n.d.). American Peptide Society. [Link]

  • Peptide Circular Dichroism Spectroscopy. (n.d.). Mtoz Biolabs. [Link]

  • Circular dichroism of peptides. (2014). Methods in Molecular Biology. [Link]

  • Circular Dichroism of Peptides. (n.d.). Springer Nature Experiments. [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. [Link]

  • Peptide NMR. (n.d.). University of Zurich. [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]

  • NMR Peptide Structure Analysis. (n.d.). Mtoz Biolabs. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. (n.d.). Gentle Bio. [Link]

  • A Newcomer′s Guide to Peptide Crystallography. (n.d.). eScholarship.org. [Link]

  • X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. (n.d.). ProQuest. [Link]

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (2013). PLOS ONE. [Link]

  • Biophysical Characterization of Peptides and Proteins. (n.d.). Vimta Labs. [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. [Link]

  • Membrane Active Peptides and Their Biophysical Characterization. (2018). Biomolecules. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]

  • 2-Methoxy-L-Phenylalanine. (n.d.). PubChem. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

  • Figure 2. The difference of 22 natural amino acids and 593 non-natural... (n.d.). ResearchGate. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2023). The Journal of Physical Chemistry B. [Link]

  • Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. (1980). Journal of Medicinal Chemistry. [Link]

  • (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). (n.d.). PubChem. [Link]

  • 2-Methoxy-L-phenylalanine. (n.d.). Chemdad. [Link]

  • 2-Methoxy-L-phenylalanine, min 98%, 5 grams. (n.d.). HDH Chemicals. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]

  • The two-dimensional hydrogen-bond network in the l-phenylalanine structure. (n.d.). ResearchGate. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). Journal of the American Chemical Society. [Link]

  • A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). Molecules. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to the Functional Comparison of 2-Methoxy-D-phenylalanine and Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20 Amino Acids

In the intricate world of protein engineering and drug discovery, the 20 canonical amino acids are merely the starting point. The introduction of unnatural amino acids (UAAs) into proteins opens up a vast landscape of possibilities, allowing for the fine-tuning of protein function, stability, and the introduction of novel chemical handles.[1][] Tyrosine, a cornerstone amino acid, is particularly significant due to its multifaceted roles. It is the direct precursor to vital catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and the pigment melanin.[][[“]][4] Its phenolic side chain also makes it a key participant in enzymatic reactions, often involving proton-coupled electron transfer.[5]

This guide provides a functional comparison framework for evaluating tyrosine analogs, with a specific focus on 2-Methoxy-D-phenylalanine against other well-studied analogs. While natural systems exclusively use L-amino acids, the D-enantiomer, 2-Methoxy-D-phenylalanine, introduces proteolytic resistance—a highly desirable trait in therapeutic peptide development. The methoxy group at the 2-position alters the electronic and steric properties of the phenyl ring, promising unique biological activities compared to canonical L-tyrosine or other analogs like halogenated tyrosines.

We will delve into the causality behind experimental design, providing detailed, self-validating protocols to empower researchers to conduct their own comprehensive comparisons. This guide is structured not as a rigid template, but as a logical workflow, moving from foundational properties to complex cellular functions.

Structural and Physicochemical Foundations

The first step in any functional comparison is to understand the fundamental chemical differences between the molecules. The substitution on the phenyl ring and the stereochemistry of the alpha-carbon are critical determinants of biological activity.

Rationale for Comparison: The electronic properties of the phenyl ring (governed by the substituent's electron-donating or -withdrawing nature) and the compound's hydrophobicity and pKa directly influence its ability to engage in molecular interactions, such as enzyme-substrate binding or receptor activation. The D-configuration is expected to confer resistance to degradation by endogenous proteases.

CompoundStructureKey Features & Predicted ImpactpKa (Phenol)
L-Tyrosine Natural precursor; L-amino acid.[[“]]~10.1
2-Methoxy-D-phenylalanine D-amino acid (proteolytic resistance); Methoxy group is electron-donating, potentially altering redox properties.Higher than Tyr
3-Fluoro-L-tyrosine L-amino acid; Fluorine is highly electronegative, lowering the phenol pKa and increasing reduction potential.[5]~8.8
L-DOPA Dihydroxylated analog; key intermediate in dopamine synthesis.[1][6]~8.7 (first OH)

Table 1: Physicochemical properties of L-Tyrosine and selected analogs. Structures are illustrative. pKa values are approximate and can vary with conditions.

Core Functional Axis: Neurotransmitter Biosynthesis

A primary function of tyrosine is its role as the rate-limiting precursor for catecholamine synthesis. The enzyme Tyrosine Hydroxylase (TH) converts tyrosine to L-DOPA. Evaluating how an analog interacts with this pathway is crucial.

Experimental Logic: We can use a well-established dopaminergic cell line, such as PC12 cells, to assess whether the analogs can be utilized by the endogenous machinery to produce dopamine or if they inhibit this process. This cell-based assay provides a physiologically relevant context for evaluating the metabolic fate and impact of the compounds.[7]

Workflow: Catecholamine Production Assay

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis A 1. Seed PC12 cells in 24-well plates B 2. Differentiate cells with NGF (optional) A->B C 3. Treat with: - L-Tyrosine (Positive Control) - 2-Methoxy-D-Phe - Other Analogs - Vehicle (Negative Control) B->C D 4. After incubation (e.g., 24h), collect cell culture medium C->D F 6. Stabilize samples with antioxidant (e.g., perchloric acid) D->F E 5. Lyse cells to collect intracellular content E->F G 7. Quantify Dopamine levels via HPLC-ECD or ELISA F->G H 8. Normalize to total protein content (from cell lysate) G->H I 9. Compare results across treatment groups H->I

Caption: Workflow for assessing the impact of tyrosine analogs on dopamine production in PC12 cells.

Detailed Protocol: Dopamine Quantification in PC12 Cells

Rationale: This protocol is designed to be self-validating. The inclusion of L-Tyrosine serves as a positive control, confirming the cells are metabolically active. The vehicle-only group establishes the baseline dopamine production, against which all treatments are compared.

  • Cell Culture:

    • Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

    • Seed cells at a density of 1x10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of L-Tyrosine, 2-Methoxy-D-phenylalanine, and other tyrosine analogs (e.g., 100 mM in sterile water or DMSO, as solubility allows).

    • Aspirate the culture medium and replace it with fresh, serum-free medium containing the final concentration of the test compounds (e.g., 100 µM). Include a vehicle-only control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Preparation:

    • Collect the supernatant (extracellular fraction). Add perchloric acid to a final concentration of 0.1 M to stabilize the catecholamines.

    • Wash the cells with cold PBS. Lyse the cells in 100 µL of 0.1 M perchloric acid. Scrape the wells and collect the lysate (intracellular fraction).

    • Centrifuge both fractions at 14,000 rpm for 10 minutes at 4°C to pellet debris.

  • Analysis:

    • Analyze the supernatant from the cell lysate for dopamine content using a commercial Dopamine ELISA kit or by HPLC with electrochemical detection (HPLC-ECD) for higher sensitivity and specificity.

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA assay for normalization.

  • Data Interpretation:

    • Calculate the dopamine concentration (e.g., in ng) and normalize it to the total protein content (e.g., in mg).

    • A significant increase over baseline suggests the analog is a substrate for the pathway. No change or a decrease may indicate it is not a substrate or is an inhibitor.

Protein Engineering: Incorporation and Stability

A powerful application of UAAs is their incorporation into proteins to confer novel properties.[1][6] Halogenated tyrosines, for example, have been shown to enhance the thermostability of enzymes.[1][8] This section outlines how to test if 2-Methoxy-D-phenylalanine can be incorporated into a protein and how it affects stability.

Experimental Logic: This requires a specialized expression system, typically an E. coli tyrosine auxotroph, which cannot synthesize its own tyrosine. This strain is co-transformed with a plasmid for the target protein (e.g., Green Fluorescent Protein, GFP) and another plasmid for an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it in response to a stop codon (e.g., TAG).[5] The effect on stability is then measured using Differential Scanning Fluorimetry (DSF), which monitors protein unfolding as a function of temperature.

Workflow: UAA Incorporation and Thermostability Analysis

G cluster_0 Step 1: Expression System cluster_1 Step 2: Protein Expression cluster_2 Step 3: Purification & Analysis A E. coli Tyr Auxotroph B Plasmid 1: Target Protein (e.g., GFP) with an in-frame Amber (TAG) codon C Plasmid 2: Evolved Aminoacyl-tRNA Synthetase & Suppressor tRNA D Co-transform A with B and C E Grow cells in Tyr-deficient minimal media D->E F Supplement with: - UAA (e.g., 2-MeO-D-Phe) - No supplement (Negative Control) E->F G Induce protein expression (e.g., with IPTG) F->G H Lyse cells and purify His-tagged GFP via Ni-NTA G->H I Confirm incorporation via Mass Spectrometry (ESI-MS) H->I J Perform Differential Scanning Fluorimetry (DSF) to get Tm H->J

Caption: General workflow for site-specific incorporation of a UAA into a protein and subsequent analysis.

Detailed Protocol: GFP Thermostability Assay

Rationale: Mass spectrometry provides unequivocal proof of UAA incorporation. DSF is a high-throughput method to assess changes in protein thermal stability. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded; a higher Tm indicates greater stability.

  • Protein Expression and Purification:

    • Grow the engineered E. coli strain in M9 minimal medium lacking tyrosine but supplemented with the UAA of interest (e.g., 1 mM 2-Methoxy-D-phenylalanine).[9]

    • Induce protein expression with IPTG and grow for 12-16 hours at a reduced temperature (e.g., 20°C) to improve protein folding.

    • Harvest cells, lyse by sonication, and purify the expressed His-tagged GFP using a Ni-NTA affinity column according to the manufacturer's protocol.

    • Verify successful incorporation and purity via SDS-PAGE and ESI-MS.

  • Differential Scanning Fluorimetry (DSF):

    • Prepare a reaction mixture in a 96-well PCR plate containing:

      • Purified GFP (final concentration 2 µM)

      • SYPRO Orange dye (5x final concentration)

      • HEPES buffer (to a final volume of 25 µL)

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The midpoint of this transition, determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative, is the melting temperature (Tm).

    • Compare the Tm of the UAA-containing GFP variant to the wild-type GFP (expressed under similar conditions with L-Tyrosine supplementation).

Protein VariantExpected Mass (Da)Measured Mass (Da)Melting Temp (Tm)ΔTm (vs. WT)
Wild-Type GFPXXT_wt0
GFP + 2-MeO-D-PheX + ΔmassYT_analog1T_analog1 - T_wt
GFP + 3-F-TyrX + ΔmassZT_analog2T_analog2 - T_wt

Table 2: Example data table for summarizing results from UAA incorporation and stability experiments.

Signaling Pathway Modulation

Tyrosine phosphorylation is a fundamental mechanism of signal transduction. While 2-Methoxy-D-phenylalanine lacks the hydroxyl group necessary for phosphorylation, other analogs could potentially modulate kinase activity or serve as antagonists.

Experimental Logic: A western blot-based assay can probe the effect of analogs on a well-known signaling pathway, such as the EGF receptor (EGFR) pathway, which relies heavily on tyrosine phosphorylation. By treating cells with EGF in the presence or absence of the analogs, we can observe changes in the phosphorylation status of key downstream proteins like ERK.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Effect EGF EGF EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2 EGFR->Grb2 pY recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified EGFR signaling pathway leading to ERK phosphorylation and gene transcription.

Detailed Protocol: Western Blot for p-ERK
  • Cell Culture and Treatment:

    • Grow A431 cells (which overexpress EGFR) to ~80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce baseline signaling.

    • Pre-treat cells with the tyrosine analogs or a vehicle control for 1 hour.

    • Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Protein Extraction and Quantification:

    • Immediately lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and imaging system.

    • Strip the membrane and re-probe for total ERK as a loading control.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Calculate the ratio of p-ERK to total ERK for each condition.

    • Compare the ratios to determine if the analogs inhibit or enhance EGF-stimulated ERK phosphorylation.

Conclusion and Future Outlook

This guide provides a multi-faceted framework for the functional comparison of 2-Methoxy-D-phenylalanine and other tyrosine analogs. By systematically evaluating their physicochemical properties, metabolic fate, impact on protein stability, and influence on cell signaling, researchers can build a comprehensive profile of these powerful molecular tools.

The data generated from these protocols will reveal crucial structure-activity relationships. For instance, does the electron-donating methoxy group in 2-Methoxy-D-phenylalanine alter its interaction with hydroxylase enzymes compared to the electron-withdrawing fluorine in 3-fluoro-tyrosine?[5] Does its D-configuration, while providing stability, prevent its incorporation by even an evolved synthetase? The answers to these questions are vital for the rational design of next-generation protein therapeutics, modified peptides, and biochemical probes. The methodologies described here provide a clear and robust path to obtaining those answers.

References

  • Jeon, H., Pagar, A., & Patil, M. D. (n.d.). In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering.
  • Won, Y., Jeon, H., Pagar, A. D., et al. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. RSC Publishing.
  • Lu, Y., et al. (2015).
  • Won, Y., Jeon, H., Pagar, A. D., et al. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering.
  • Consensus. (n.d.). What is Tyrosine mechanism of action?. Consensus.
  • BOC Sciences. (n.d.). Tyrosine: Definition, Structure, Benefits and Uses. BOC Sciences Amino Acid.
  • Won, Y., Jeon, H., Pagar, A. D., et al. (n.d.). Supporting Information In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering.
  • University of Rochester Medical Center. (n.d.). Tyrosine - Content. Health Encyclopedia.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methoxy-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and regulatory compliance. This guide provides a detailed, step-by-step framework for the disposal of 2-Methoxy-L-phenylalanine, grounding procedural guidance in established safety protocols and regulatory standards.

Hazard Characterization and Waste Determination

Multiple suppliers classify L-Phenylalanine as not a hazardous substance or mixture according to GHS and OSHA standards.[1][2][3] Its toxicological properties have not been thoroughly investigated, but it is generally handled with standard good industrial hygiene and safety practices.[4]

However, the introduction of a methoxy group modifies the original molecule. Without specific toxicological data for 2-Methoxy-L-phenylalanine, a cautious approach is mandated. The primary responsibility for waste determination lies with the generator (the laboratory).[5] This determination must be based on the federal definitions of hazardous waste established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]

A chemical waste is considered hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: Flash point less than 140°F.[5]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5][7]

  • Reactivity: Materials that are unstable, explosive, or react violently with water.[5]

  • Toxicity: Contains contaminants at or above concentrations specified in 40 CFR § 261.24.[8]

Given its structure, 2-Methoxy-L-phenylalanine is unlikely to be ignitable, corrosive, or reactive. The critical step is to confirm it is not toxic and is not specifically "listed" by the EPA as a hazardous waste.

Core Directive: Always consult your institution's Environmental Health & Safety (EH&S) department. They will make the final hazardous waste determination and provide guidance on the appropriate disposal stream.[5]

Personal Protective Equipment (PPE) and Risk Mitigation

Even when handling substances not officially classified as hazardous, adherence to standard laboratory safety protocols is non-negotiable. The unknown toxicological profile of 2-Methoxy-L-phenylalanine necessitates the use of appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[2]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.

Handle the compound in a well-ventilated area. If dust formation is likely, use a chemical fume hood or provide appropriate exhaust ventilation.[1]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal procedure for 2-Methoxy-L-phenylalanine waste. This process ensures that regulatory requirements and safety considerations are met at each step.

DisposalWorkflow start Start: 2-Methoxy-L-Phenylalanine Waste Generated ehs_consult Consult Institutional EH&S for Waste Determination start->ehs_consult is_hazardous Is Waste Determined to be Hazardous by EH&S? ehs_consult->is_hazardous non_haz_stream Follow Protocol for Non-Hazardous Chemical Waste is_hazardous->non_haz_stream No haz_stream Follow Protocol for Hazardous Chemical Waste is_hazardous->haz_stream Yes end_disposal Waste Collected by Authorized Personnel for Final Disposal non_haz_stream->end_disposal haz_stream->end_disposal

Caption: Disposal decision workflow for 2-Methoxy-L-Phenylalanine.

Protocol for Non-Hazardous Chemical Waste Disposal

If EH&S confirms that 2-Methoxy-L-phenylalanine is not a regulated hazardous waste, follow this procedure. This is the most likely disposal pathway based on the data for its parent compound.

Step 1: Container Selection

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] Plastic is often preferred.[5]

  • Do not use former food or beverage containers.[7] The original product container is ideal if it is in good condition.

Step 2: Labeling

  • Clearly label the container with the full chemical name: "2-Methoxy-L-Phenylalanine".

  • Add the words "Non-Hazardous Waste" if required by your institution.

  • Include the name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated area within the lab, away from incompatible materials.

  • Keep the container closed except when adding waste.[5][7]

Step 4: Disposal

  • Arrange for pickup through your institution's chemical waste program.

  • Crucially, do not dispose of this chemical down the drain. While some non-hazardous aqueous solutions can be drain-disposed after pH neutralization, solid chemical waste protocols typically forbid this to prevent unforeseen environmental impact and strain on water treatment systems.[7]

Protocol for Hazardous Chemical Waste Disposal

If the compound is determined to be hazardous, or if it is mixed with other hazardous substances, strict federal and state regulations apply.

Step 1: Container Selection and Management

  • Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition with a secure, tightly fitting lid.[7]

  • Do not fill the container more than 90% full to allow for expansion.[6]

Step 2: Hazardous Waste Labeling

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][9]

  • The label must include:

    • The words "Hazardous Waste".[7][9]

    • The full chemical name(s) of all constituents.

    • The approximate percentages of each constituent.

    • The specific hazard(s) (e.g., toxic, flammable). This can be indicated with pictograms or other warning conventions.[9]

    • The accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][7][9]

  • Ensure incompatible wastes are segregated. For example, acids must be stored separately from bases, and oxidizers away from organic compounds.[7]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5][9]

Step 4: Arranging for Disposal

  • Contact your institution's EH&S department to schedule a waste pickup.

  • Once a container is full, it must be removed from the SAA within three days.[7] Partially filled containers can remain in the SAA for up to one year.[5][7]

  • Waste will be collected by a licensed hazardous waste transporter for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][10]

Spill Management

In the event of a small spill of solid 2-Methoxy-L-phenylalanine:

  • Ensure proper PPE is worn.

  • Avoid breathing dust.[11]

  • Carefully sweep or vacuum the material into a suitable container for disposal.[1]

  • Label the container as waste and manage it according to the appropriate workflow described above.

  • Clean the spill area with soap and water.[11]

For large spills, or any spill of a substance deemed hazardous, contact your EH&S emergency line immediately.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - L-Phenylalanine. ScienceLab.com. [Link]

  • 2-Methoxy-L-Phenylalanine. PubChem, National Institutes of Health (NIH). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • Federal Register / Vol. 85, No. 28. GovInfo. [Link]

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Navigating the Safe Handling of 2-Methoxy-D-Phenylalanine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. 2-Methoxy-D-phenylalanine, an amino acid derivative, represents a class of compounds that, while integral to discovery, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methoxy-D-phenylalanine, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment: An Evidence-Based Approach

Inferred Potential Hazards:

  • Inhalation: As a fine powder, it may cause respiratory tract irritation.[1]

  • Dermal Contact: May cause skin irritation upon contact.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: While a less common route of occupational exposure, ingestion should be avoided.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice.[2][3] For handling 2-Methoxy-D-phenylalanine, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][5]Protects against airborne particles and accidental splashes, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]Prevents direct skin contact, a primary route of exposure. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A lab coat should be worn at all times to protect skin and clothing from contamination.[2][7]Provides a removable barrier in case of a spill or splash.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles.[8]Protects the respiratory system from potential irritation caused by inhaling the fine powder.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety at every stage of handling 2-Methoxy-D-phenylalanine.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe verify_hood Ensure chemical fume hood is certified and operational gather_ppe->verify_hood don_ppe Don appropriate PPE verify_hood->don_ppe weigh_powder Weigh powder within the fume hood don_ppe->weigh_powder dissolve Dissolve in solvent within the fume hood weigh_powder->dissolve decontaminate Decontaminate surfaces dissolve->decontaminate dispose_waste Dispose of waste in labeled containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 2-Methoxy-D-phenylalanine.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[6]

    • Assemble all necessary PPE and ensure it is in good condition.[6]

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Don the appropriate PPE: lab coat, gloves, and eye protection. If working outside a fume hood, a respirator is also required.[2][7][8]

    • Carefully weigh the powdered 2-Methoxy-D-phenylalanine within the fume hood to contain any airborne particles.

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Properly doff PPE, removing gloves last to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 2-Methoxy-D-phenylalanine must be handled as hazardous chemical waste.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal solid_waste Contaminated solids (e.g., weigh boats, gloves) solid_container Labeled solid waste container solid_waste->solid_container liquid_waste Solutions containing the compound liquid_container Labeled liquid waste container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Workflow for the proper disposal of 2-Methoxy-D-phenylalanine waste.

Disposal Protocol:
  • Solid Waste:

    • All disposable items that have come into contact with 2-Methoxy-D-phenylalanine, such as weigh boats, pipette tips, and gloves, should be placed in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • All solutions containing 2-Methoxy-D-phenylalanine should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("2-Methoxy-D-phenylalanine"), and the primary hazards (e.g., "Irritant").

    • Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Final Disposal:

    • Follow your institution's specific procedures for the final disposal of chemical waste, which typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 2-Methoxy-D-phenylalanine while ensuring a safe and compliant laboratory environment.

References

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Environmental Health & Safety. (2025). Safe Lab Practices.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Lab Safety Rules and Guidelines. (2024).
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • UW Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories.
  • Gray Faculty of Medical & Health Sciences Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE).
  • BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • MSDS - Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
  • ECHEMI. Boc-2-Methoxy-D-Phenylalanine SDS, 170642-26-9 Safety Data Sheets.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • D-Phenylalanine - SAFETY DATA SHEET. (2014).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.